Nafoxidine
Description
This compound is a triphenylethylene nonsteroidal agent that acts as a partial estrogen antagonist. this compound competes with endogenous estrogen for binding to specific estrogen receptors. This agent also inhibits angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF); paradoxically, it may enhance angiogenesis in uterine tissue. this compound also induces oxidative stress, protein kinase C and calcium signaling. (NCI04)
An estrogen antagonist that has been used in the treatment of breast cancer.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYWNNAZDLFBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1847-63-8 (hydrochloride) | |
| Record name | Nafoxidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022386 | |
| Record name | Nafoxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845-11-0 | |
| Record name | Nafoxidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafoxidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafoxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1845-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFOXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIY10WM82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nafoxidine on Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafoxidine is a pioneering nonsteroidal selective estrogen receptor modulator (SERM) that has played a significant role in the treatment of breast cancer and in advancing our understanding of estrogen receptor (ER) pharmacology.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on estrogen receptors. It delves into its binding kinetics, the conformational changes it induces in ERα and ERβ, and the subsequent differential recruitment of co-regulator proteins that dictate its tissue-specific agonist and antagonist effects. Detailed experimental protocols for key assays used to characterize SERMs are also provided, along with visual representations of the signaling pathways and experimental workflows.
Introduction: this compound as a Selective Estrogen Receptor Modulator (SERM)
This compound is classified as a first-generation SERM, a class of compounds that exhibit tissue-dependent estrogenic and antiestrogenic effects.[3] This dual activity allows SERMs to block the proliferative effects of estrogen in breast tissue, making them valuable in the treatment of hormone receptor-positive breast cancer, while potentially exerting beneficial estrogen-like effects in other tissues such as bone.[3] The clinical efficacy of this compound in treating advanced breast cancer has been demonstrated, with response rates correlated to the estrogen receptor status of the tumor.
Molecular Mechanism of Action
The primary mechanism of action of this compound involves its direct binding to estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. This interaction is competitive with the endogenous estrogen, 17β-estradiol (E2).
Binding Affinity and Kinetics
This compound binds to both ERα and ERβ, but with a lower affinity than estradiol. The binding kinetics of antagonist ligands like this compound differ significantly from agonists. Antagonists, including this compound, exhibit a much slower association rate with the estrogen receptor compared to agonists, a finding consistent with the induction of a distinct receptor conformation upon binding.
Table 1: Binding Affinity of this compound for Estrogen Receptors
| Ligand | Receptor | Assay Type | Binding Affinity (Ki/IC50) | Relative Binding Affinity (% of Estradiol) | Reference |
| This compound | Chick Liver Nuclear ER | Competitive Binding (Ki) | 43 nM | ~4% | |
| This compound | Rat Hypothalamus-Preoptic Area Cytoplasmic ER | Competitive Binding | - | ~4% | |
| This compound | Rat Pituitary Cytoplasmic ER | Competitive Binding | - | ~5% | |
| This compound | Rat Uterus Cytoplasmic ER | Competitive Binding | - | ~1% | |
| This compound | Rat Hypothalamus-Preoptic Area Nuclear ER | Competitive Binding | - | ~2% | |
| This compound | Rat Pituitary Nuclear ER | Competitive Binding | - | ~6% | |
| This compound | Rat Uterus Nuclear ER | Competitive Binding | - | ~2% | |
| This compound | Human ERα (Ligand Binding Domain) | Surface Plasmon Resonance (KD) | Slower association rate than agonists | - |
Conformational Changes in the Estrogen Receptor
Upon binding, this compound induces a unique conformational change in the estrogen receptor that is distinct from the conformation induced by estradiol. This altered conformation is central to its mechanism of action. While both agonists and antagonists like this compound can cause a decrease in the surface hydrophobicity of the steroid binding domain, the specific three-dimensional structure adopted by the this compound-ER complex is different. This unique conformation affects the geometry of the Activation Function 2 (AF-2) domain in the ligand-binding domain, which is a critical site for the binding of co-regulator proteins.
Differential Recruitment of Co-regulators
The distinct conformation of the this compound-ER complex leads to the differential recruitment of co-activator and co-repressor proteins.
-
Inhibition of Co-activator Recruitment: In tissues like the breast, the this compound-induced conformation of the ER prevents the proper binding of co-activator proteins, such as Steroid Receptor Co-activator 1 (SRC-1). Co-activators are necessary for the initiation of gene transcription by recruiting histone acetyltransferases (HATs) and other components of the transcriptional machinery. By blocking co-activator recruitment, this compound acts as an antagonist, inhibiting the expression of estrogen-responsive genes that drive cell proliferation.
-
Recruitment of Co-repressors: Conversely, the antagonist conformation induced by this compound facilitates the recruitment of co-repressor proteins, such as the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These co-repressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression of target genes.
This balance between reduced co-activator binding and enhanced co-repressor binding is the molecular basis for this compound's antagonist effects in breast cancer cells.
Downstream Signaling and Gene Regulation
The differential recruitment of co-regulators by the this compound-ER complex results in tissue-specific regulation of gene expression. In breast cancer cells, this compound antagonizes the estradiol-mediated induction of key proliferative genes. For example, it inhibits the expression of the pS2 gene (also known as TFF1), a well-characterized estrogen-responsive gene used as a marker for ER activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other SERMs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to estrogen receptors relative to estradiol.
-
Objective: To calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.
-
Materials:
-
Purified recombinant human ERα or ERβ protein, or rat uterine cytosol as a source of ER.
-
[3H]-Estradiol (radioligand).
-
Unlabeled estradiol (for standard curve and non-specific binding).
-
This compound test solutions at various concentrations.
-
Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).
-
Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In assay tubes, combine a constant concentration of ER protein, a constant concentration of [3H]-estradiol (typically near its Kd value), and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand using hydroxylapatite or dextran-coated charcoal.
-
Quantify the amount of bound [3H]-estradiol using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to modulate ER-mediated gene transcription.
-
Objective: To determine if this compound acts as an agonist or antagonist of ER-dependent transcription.
-
Materials:
-
A human cell line that expresses ERα (e.g., MCF-7, T47D).
-
An ERE-luciferase reporter plasmid (contains one or more copies of the vitellogenin ERE upstream of a minimal promoter driving the firefly luciferase gene).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Estradiol and this compound solutions.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Seed cells in multi-well plates.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with:
-
Vehicle control (e.g., ethanol).
-
Estradiol (agonist control).
-
This compound alone (to test for agonist activity).
-
Estradiol in the presence of increasing concentrations of this compound (to test for antagonist activity).
-
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.
-
Objective: To determine the mitogenic or anti-mitogenic effect of this compound.
-
Materials:
-
MCF-7 breast cancer cells (estrogen-responsive).
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Estradiol and this compound solutions.
-
A method for quantifying cell number (e.g., crystal violet staining, MTT assay, or direct cell counting).
-
-
Procedure:
-
Seed MCF-7 cells in multi-well plates in phenol red-free medium with charcoal-stripped serum.
-
Allow the cells to attach and become quiescent (e.g., 24-48 hours).
-
Treat the cells with:
-
Vehicle control.
-
Estradiol (proliferative control).
-
This compound alone in a range of concentrations.
-
Estradiol in the presence of increasing concentrations of this compound.
-
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 6 days), with a medium change mid-incubation.
-
At the end of the incubation period, quantify the cell number using a chosen method.
-
Plot the cell number or a proxy for cell number against the concentration of the test compound.
-
Conclusion
This compound's mechanism of action on estrogen receptors is a classic example of selective estrogen receptor modulation. Its ability to competitively bind to ERα and ERβ, induce a unique antagonist-like conformation, and subsequently modulate the recruitment of co-activator and co-repressor proteins provides a clear framework for understanding its therapeutic effects in breast cancer. The experimental protocols detailed in this guide are fundamental tools for the continued investigation of SERMs and the development of new, more effective endocrine therapies. The interplay between ligand-induced receptor conformation and the cellular context of co-regulator proteins remains a key area of research for tailoring the activity of future generations of SERMs.
References
The Synthesis and Discovery of Nafoxidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine (U-11,100A) is a non-steroidal selective estrogen receptor modulator (SERM) that emerged from the drug discovery programs of the mid-20th century. As a first-generation SERM, it laid some of the foundational groundwork for the development of later, more refined compounds like tamoxifen. This technical guide provides an in-depth exploration of the synthesis of this compound, its discovery and development, mechanism of action, and key experimental data.
Discovery and Development
This compound was synthesized and developed by the Upjohn Company in the 1970s.[1] Initially investigated as a postcoital contraceptive, its potent antiestrogenic properties pivoted its development towards the treatment of advanced breast cancer.[1] Clinical trials in the 1970s demonstrated its efficacy in treating estrogen receptor-positive breast cancer.[2][3][4] However, its clinical utility was ultimately limited by a challenging side-effect profile, which included dermatological issues like ichthyosis and photosensitivity, as well as partial hair loss. These adverse effects led to the discontinuation of its development for widespread clinical use. Despite this, the study of this compound provided valuable insights into the pharmacology of SERMs and their therapeutic potential.
Synthesis of this compound
Two primary synthetic routes for this compound have been prominently described in the literature: the Lednicer synthesis and a more recent approach utilizing a three-component coupling reaction.
Lednicer Synthesis
Three-Component Coupling Reaction Synthesis
A more contemporary and convergent synthesis of this compound has been reported, which utilizes a three-component coupling reaction. This method offers a more efficient route to the core structure of the molecule.
Experimental Protocol: Three-Component Coupling Route
A detailed experimental protocol for the final step in this synthesis, the etherification to yield this compound, is as follows:
-
Preparation of the Alcohol Intermediate: The precursor alcohol, 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene, is synthesized via a Lewis acid-mediated three-component coupling reaction.
-
Etherification:
-
To a solution of the alcohol intermediate (e.g., 31.7 mg, 0.0965 mmol) in anhydrous dimethylformamide (DMF) (1 mL) at room temperature, sodium hydride (60% dispersion in mineral oil, e.g., 13.4 mg, 0.335 mmol) is added portion-wise.
-
The resulting mixture is stirred at room temperature for 20 minutes.
-
1-(2-chloroethyl)pyrrolidine hydrochloride (e.g., 33.4 mg, 0.196 mmol) is then added to the reaction mixture.
-
The reaction is heated to 50°C and stirred for 11 hours.
-
Upon completion, the reaction is cooled to 0°C and quenched by the addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
Purification is typically achieved through column chromatography.
-
Biological Activity and Mechanism of Action
This compound functions as a selective estrogen receptor modulator, exhibiting both estrogen antagonist and partial agonist activities depending on the target tissue. Its primary mechanism of action in breast cancer is the competitive inhibition of estradiol binding to the estrogen receptor (ER). This prevents the receptor from adopting an active conformation, thereby blocking the transcription of estrogen-dependent genes that drive tumor cell proliferation.
Estrogen Receptor Signaling Pathway and Inhibition by this compound
The estrogen receptor signaling pathway plays a crucial role in the development and progression of a significant portion of breast cancers. The binding of estradiol to the estrogen receptor initiates a cascade of events leading to cell proliferation. This compound, by binding to the same receptor, disrupts this pathway.
Caption: Estrogen Receptor Signaling and this compound Inhibition.
Quantitative Biological Data
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Estrogen Receptor Binding Affinity | ||
| Dissociation Constant (Kd) | 25 nM (for ERα) | |
| Inhibition Constant (Ki) | 43 nM |
Note: Specific IC50 values for the antiproliferative effects of this compound on MCF-7 and MDA-MB-231 cell lines are not consistently reported in readily available literature, reflecting its early stage of development and subsequent discontinuation.
Key Experimental Protocols
Estrogen Receptor Binding Assay
This assay is fundamental to determining the affinity of a compound for the estrogen receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for ER Competitive Binding Assay.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for MTT Cell Proliferation Assay.
Clinical Trial Data Summary
Clinical trials conducted in the 1970s provided evidence of this compound's activity in postmenopausal women with advanced breast cancer.
| Clinical Trial Reference | Number of Patients | Dosage | Objective Response Rate | Key Adverse Events |
| Heuson et al., 1975 | 49 | Not specified | 31% | Dermatitis, hair loss, photosensitivity |
| Legha et al., 1976 | 200 (cumulative) | 60 mg three times a day | 31% | Dryness of skin, photosensitivity, partial hair loss |
| Steinbaum et al., 1978 | 49 | Not specified | 30% (in 40 evaluable patients) | Dermatitis |
| Sasaki et al., 1976 | 24 | 180-240 mg/day initially | 80% in ER-positive patients | Not detailed |
| E.O.R.T.C. Study, 1975 | 36 | Not specified | 19% | Not detailed |
Conclusion
This compound stands as a significant, albeit commercially unsuccessful, molecule in the history of endocrine therapy for breast cancer. Its synthesis and preclinical and clinical evaluation provided a crucial stepping stone in the development of the SERM class of drugs. The challenges encountered with its side-effect profile underscored the importance of the therapeutic index in drug development and spurred the search for agents with a more favorable balance of efficacy and tolerability, ultimately leading to the success of compounds like tamoxifen. The study of this compound's interaction with the estrogen receptor continues to inform our understanding of the structural and functional nuances of this critical therapeutic target.
References
- 1. pnas.org [pnas.org]
- 2. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic value of this compound hydrochloride in the treatment of advanced carcinoma of the human breast - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafoxidine as a selective estrogen receptor modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Developed in the 1970s by Upjohn, it was initially investigated as a postcoital contraceptive and later repurposed for the treatment of advanced breast cancer.[1] As an estrogen antagonist, this compound showed promise in clinical trials for estrogen receptor-positive breast cancer.[2][3] However, its development was ultimately halted due to significant adverse side effects, including ichthyosis, partial hair loss, and phototoxicity.[1] Despite its discontinuation for clinical use, this compound remains a valuable tool in research for studying estrogen receptor signaling and the mechanisms of SERMs.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound, with the developmental code name U-11,000A, is chemically identified as 1-[2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C29H31NO2 |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 1845-11-0 |
| Appearance | Powder |
| Solubility | Soluble in DMSO (65 mg/mL, 152.74 mM with sonication) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Mechanism of Action
This compound functions as a competitive antagonist of the estrogen receptor (ER), primarily ERα. It competes with the endogenous estrogen, 17β-estradiol, for binding to the ligand-binding domain of the ER. This binding prevents the conformational changes in the receptor that are necessary for the activation of estrogen-responsive genes. The this compound-ER complex can still bind to estrogen response elements (EREs) on DNA, but it fails to recruit the coactivators required for gene transcription, thereby blocking estrogen-mediated cell proliferation and survival signals.
Interestingly, some of the biological effects of this compound, particularly its anti-angiogenic properties, may be independent of the estrogen receptor. Studies have shown that this compound can inhibit endothelial cell growth stimulated by angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). This inhibition is not reversed by the presence of excess estradiol, suggesting a mechanism of action that is distinct from its ER antagonism. Further research indicates that the anti-angiogenic effects of this compound may involve the modulation of the Protein Kinase C (PKC) signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and efficacy of this compound.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | ~7 nM | ER | Calf (Uterine Cytosol) | |
| Ki | 43 nM | ER | Chick (Liver Nuclei) | |
| Relative Binding Affinity | 1% and 2% of Estradiol | Cytoplasmic and Nuclear ER, respectively | Rat (Uterus) | |
| Relative Binding Affinity | 4% and 2% of Estradiol | Cytoplasmic and Nuclear ER, respectively | Rat (Hypothalamus-Preoptic Area) | |
| Relative Binding Affinity | 5% and 6% of Estradiol | Cytoplasmic and Nuclear ER, respectively | Rat (Pituitary) |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of Endothelial Cord Formation | HUVEC | Effective Concentration | 1 - 2.5 µM |
Table 3: Clinical Efficacy of this compound in Advanced Breast Cancer
| Study Type | Number of Patients | Response Rate | Reference |
| Cumulative Clinical Data | 200 | 31% | |
| Randomized Clinical Trial | 49 | 31% | |
| Phase II Study (ER-positive patients) | 16 | 50% (partial or complete response) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Binding Assay for Estrogen Receptor
This protocol is a general guideline for determining the binding affinity of this compound for the estrogen receptor using a competitive binding assay with radiolabeled estradiol.
Materials:
-
Purified recombinant human estrogen receptor α (ERα)
-
[3H]-Estradiol (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., Tris-HCl buffer with additives like DTT, EDTA, and sodium molybdate to stabilize the receptor)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and scintillation fluid
-
Microcentrifuge
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value. Prepare a working solution of [3H]-Estradiol at a concentration close to its Kd for ERα.
-
Binding Reaction: In microcentrifuge tubes, combine the purified ERα, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each tube. The charcoal adsorbs the free [3H]-Estradiol. Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes at 4°C to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant, which contains the protein-bound [3H]-Estradiol, to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the anti-proliferative effects of this compound on the estrogen receptor-positive human breast cancer cell line, MCF-7, using the MTT assay.
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens)
-
This compound
-
17β-Estradiol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum. Incubate the cells for 24-48 hours to synchronize them and reduce the effects of endogenous estrogens.
-
Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Also, prepare solutions containing a fixed concentration of 17β-estradiol (e.g., 1 nM) with and without serial dilutions of this compound to assess its antagonistic activity. Replace the medium in the wells with the treatment solutions. Include appropriate controls (vehicle control, estradiol-only control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.
Caption: Postulated Anti-Angiogenic Signaling of this compound.
Caption: Experimental Workflow for Evaluating a SERM like this compound.
Conclusion
This compound, while not a clinically viable drug, serves as a significant research compound for understanding the intricacies of estrogen receptor modulation. Its well-documented antagonistic effects on ERα, coupled with its potential ER-independent anti-angiogenic properties, make it a useful tool for dissecting various signaling pathways implicated in cancer biology. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of SERMs and the development of novel endocrine therapies.
References
- 1. Role of protein kinase C-dependent signaling pathways in the antiangiogenic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Nafoxidine
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nafoxidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (U-11,000A) is a nonsteroidal, first-generation selective estrogen receptor modulator (SERM) belonging to the triphenylethylene chemical class.[1] Developed in the 1970s, it was one of the early antiestrogen compounds investigated for the treatment of advanced, hormone-receptor-positive breast cancer.[1][2] Clinical trials demonstrated its efficacy, with objective tumor regression rates comparable to other endocrine therapies of the era.[3][4] However, its development was ultimately halted due to a high incidence of adverse effects, including severe phototoxicity, ichthyosis, and partial hair loss. Despite its discontinuation, the study of this compound provides valuable insights into the mechanism of action and structure-activity relationships of early SERMs. This guide synthesizes the available preclinical and clinical data on the pharmacokinetics and pharmacodynamics of this compound, providing a technical resource for researchers in oncology and drug development.
Pharmacodynamics: Mechanism of Action and Effects
The primary pharmacodynamic effect of this compound is the modulation of estrogen receptor (ER) signaling. As a SERM, it exerts tissue-specific effects, acting as an antagonist in some tissues, such as the breast, while potentially having partial agonist effects elsewhere.
Estrogen Receptor Binding and Antagonism
This compound functions as a competitive inhibitor of estradiol at the ligand-binding domain of the estrogen receptor. By occupying the receptor, it prevents the binding of endogenous estrogens, thereby blocking the conformational changes required for full receptor activation and subsequent downstream signaling. Antagonists like this compound have been observed to bind to the estrogen receptor with significantly slower association rates compared to agonists, which is consistent with binding to an altered receptor conformation.
This compound is characterized as a long-acting ligand, with studies indicating its retention in the cell nucleus for 24 to 48 hours or more. This prolonged interaction contributes to its sustained antiestrogenic effect.
Signaling Pathway Modulation
Upon binding to the estrogen receptor (ERα or ERβ), the this compound-ER complex undergoes a conformational change that is distinct from that induced by an agonist like estradiol. This complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. In breast cancer cells, the this compound-induced conformation preferentially recruits co-repressor proteins rather than co-activators, leading to the inhibition of estrogen-dependent gene transcription and a subsequent reduction in tumor cell proliferation.
Caption: Mechanism of this compound as an ER antagonist in breast cancer cells.
Other Pharmacodynamic Effects
Beyond its primary action on the ER, this compound has been shown to inhibit Ca2+-calmodulin (CaM)-dependent cAMP phosphodiesterase (PDE) activity. This secondary mechanism, which is not correlated with estrogen receptor affinity, may contribute to its growth-inhibitory properties. Additionally, some reports suggest that this compound may inhibit angiogenesis by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF).
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on this compound's binding affinity and clinical efficacy.
Table 1: Receptor Binding and Enzyme Inhibition
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| ER Binding Affinity (Ki) | 43 nM | Chick Liver Nuclei | |
| ER Association Rate | ~500-fold slower than estradiol | Human ER-α (in vitro) |
| PDE Inhibition (Ki) | 8.5 µM | Quail Oviduct (CaM-dependent) | |
Table 2: Clinical Efficacy in Advanced Breast Cancer
| Study Population | Number of Patients | Dosage | Objective Response Rate | Reference |
|---|---|---|---|---|
| Postmenopausal Women | 48 | Not specified | 37% | |
| Postmenopausal Women | 40 | Not specified | 30% | |
| Postmenopausal Women | 49 | Not specified | 31% | |
| ER-Positive Patients | 16 | Not specified | 50% (8/16 partial or complete) |
| Cumulative (Multiple Studies) | 200 | Typically 60 mg TID | 31% | |
Pharmacokinetics: ADME Profile
Detailed quantitative pharmacokinetic (PK) data for this compound, including parameters for absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature. This is common for investigational drugs from its era whose development was discontinued. However, based on its chemical class (triphenylethylene) and qualitative descriptions, a general profile can be inferred.
Absorption and Distribution
This compound was administered orally in clinical trials. Like other SERMs, it is expected to be highly bound to plasma proteins (>95%), which would contribute to a large volume of distribution and a long half-life.
Metabolism and Excretion
As a triphenylethylene derivative, this compound is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system, a common pathway for this class of compounds. The specific CYP isoforms involved and the resulting metabolites have not been characterized. Excretion is presumed to occur primarily via the bile and feces, which is typical for other SERMs.
Half-Life
While a specific terminal half-life has not been reported, this compound is described as a "long-acting" agent. Its prolonged nuclear retention of over 24 hours supports the inference of a long elimination half-life, a characteristic shared by other triphenylethylene SERMs like Tamoxifen and Toremifene.
Table 3: Comparative Pharmacokinetics of Orally Administered SERMs (for Context)
| Drug | Bioavailability | Plasma Protein Binding | Metabolism | Elimination Half-Life |
|---|---|---|---|---|
| This compound | Not Reported | Not Reported | Presumed CYP-mediated | Not Reported (long-acting) |
| Tamoxifen | ~100% | >99% | CYP2D6, CYP3A4 | 5-7 days |
| Toremifene | ~100% | >99% | CYP3A4 | ~5 days |
| Raloxifene | ~2% | >95% | Glucuronide Conjugation | ~28 hours |
Note: Data for Tamoxifen, Toremifene, and Raloxifene are provided for context as representative SERMs and are not data for this compound.
Caption: Conceptual relationship between this compound's inferred PK and observed PD.
Key Experimental Protocols
The primary method for characterizing the pharmacodynamics of this compound and similar SERMs is the competitive estrogen receptor binding assay.
Protocol: Competitive Radioligand Binding Assay for ER Affinity
This protocol is a representative method for determining the relative binding affinity of a test compound like this compound for the estrogen receptor.
-
Preparation of Uterine Cytosol:
-
Uteri are harvested from ovariectomized Sprague-Dawley rats (7-10 days post-surgery).
-
Tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).
-
The homogenate is ultracentrifuged (e.g., at 105,000 x g for 60 min at 4°C) to pellet the nuclear fraction and membranes.
-
The resulting supernatant, containing the cytosolic estrogen receptors, is collected.
-
-
Competitive Binding Incubation:
-
A constant, low concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM of [³H]-estradiol) is added to assay tubes.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the tubes. A control set with unlabeled estradiol is used to determine the standard curve.
-
A tube with a high concentration (e.g., 100-fold excess) of unlabeled estradiol is used to determine non-specific binding.
-
An aliquot of the prepared uterine cytosol is added to each tube, and the mixture is incubated (e.g., 18-24 hours at 4°C) to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
An ice-cold dextran-coated charcoal slurry is added to each tube and incubated for a short period (e.g., 15 minutes). The charcoal binds the free, unbound radioligand.
-
The tubes are centrifuged to pellet the charcoal.
-
-
Quantification and Analysis:
-
The supernatant, containing the protein-bound [³H]-estradiol, is transferred to scintillation vials.
-
Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined from the curve. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive estrogen receptor binding assay.
Conclusion
This compound was a pioneering SERM that demonstrated the clinical potential of estrogen receptor antagonism in treating breast cancer. Its pharmacodynamic profile is characterized by competitive inhibition of the estrogen receptor, prolonged nuclear retention, and potent anti-tumor activity in ER-positive disease. While its clinical utility was ultimately limited by a severe side effect profile, the foundational research conducted on this compound and its contemporaries paved the way for the development of safer and more tolerable SERMs, such as Tamoxifen and Raloxifene, which have become mainstays in oncology and women's health. The significant gaps in its pharmacokinetic record highlight the evolution of drug development standards and underscore the challenges in fully characterizing historical compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Selective Estrogen Receptor Modulators | Semantic Scholar [semanticscholar.org]
Early Clinical Trials of Nafoxidine in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trials of Nafoxidine, a non-steroidal antiestrogen, in the treatment of advanced breast cancer. The document focuses on quantitative data, experimental protocols, and the pharmacological mechanism of action, presented through structured tables and diagrams to facilitate understanding and comparison.
Quantitative Data Summary
The early clinical trials of this compound, primarily conducted in the 1970s, established its efficacy as a hormonal agent in the management of advanced breast cancer. The quantitative outcomes of several key studies are summarized below.
Table 1: Summary of Patient Demographics and Clinical Trial Characteristics
| Study Identifier | Total Patients (N) | Patient Population Characteristics | Prior Treatment |
| Cumulative Analysis | 200 | Advanced breast cancer | Not specified |
| E.O.R.T.C. Comparative Trial | 49 | Postmenopausal with advanced breast cancer | Not specified in detail |
| Adrenalectomized Patient Trial | 10 | Metastatic breast cancer | Adrenalectomy, some with prior endocrine therapy |
| Advanced Breast Cancer Trial | 49 | Postmenopausal with advanced breast cancer | Not specified |
| Advanced Cases Analysis | 52 | Locally advanced or metastatic breast cancer | 85% resistant to or relapsed after prior endocrine treatment |
Table 2: this compound Dosage and Administration
| Study Identifier | Dosage Regimen |
| Cumulative Analysis | Most commonly 60 mg three times a day[1] |
| Adrenalectomized Patient Trial | Not specified |
| Advanced Breast Cancer Trial | 180 to 240 mg per day orally, reduced to 60 to 120 mg every other day upon response[2] |
| E.O.R.T.C. Comparative Trial | Not specified |
| Advanced Cases Analysis | Not specified |
Table 3: Clinical Response to this compound Therapy
| Study Identifier | Evaluable Patients (n) | Objective Response Rate (%) | Response Characteristics |
| Cumulative Analysis | 200 | 31%[1] | Strong correlation with estrogen receptor (ER) presence and response to prior hormonal therapy[1] |
| E.O.R.T.C. Comparative Trial | 49 | 31% | Compared to 14% with ethinyloestradiol[3] |
| Adrenalectomized Patient Trial | 10 | 60% (6/10) | 67% (4/6) in patients with demonstrable ERs |
| Advanced Breast Cancer Trial | 40 | 30% (partial response) | Median duration of response > 5 months |
| Advanced Cases Analysis | 48 | 37% | Better response in soft tissue tumors than skeletal metastases |
Table 4: Reported Side Effects of this compound
| Side Effect | Description | Commonality |
| Dermatological | Dryness of skin, photosensitivity reactions | Common |
| Hair | Partial hair loss | Less common |
| Ocular | Possible cataract formation | Possible complication |
Experimental Protocols
The early clinical trials of this compound were conducted in an era before the widespread standardization of clinical trial methodologies. However, a general framework for the experimental protocols can be elucidated from the available literature.
Patient Selection Criteria
-
Inclusion Criteria:
-
Patients with histologically confirmed advanced, metastatic, or locally advanced breast carcinoma.
-
Postmenopausal women were the primary patient population in many trials.
-
Some studies specifically included patients who had undergone prior endocrine therapies, such as adrenalectomy.
-
Presence of measurable disease to assess objective response.
-
-
Exclusion Criteria:
-
While not explicitly detailed in all reports, patients with rapidly progressing visceral disease requiring immediate chemotherapy were likely excluded from these hormonal therapy trials.
-
Treatment Regimen
Patients received this compound orally. The most frequently reported dosage was 60 mg three times a day. Another study initiated treatment with 180 to 240 mg per day, with a subsequent dose reduction to 60 to 120 mg every other day in responding patients.
Evaluation of Response
The primary endpoint in these trials was objective tumor response. The specific criteria for defining response were not always explicitly stated but were generally based on the reduction in the size of measurable tumor lesions. The terminology used, such as "objective remission," "objective tumor regression," and "partial response," aligns with the principles of the WHO (World Health Organization) criteria that were being established during that period. These criteria typically involved the following categories:
-
Complete Response (CR): Disappearance of all known disease.
-
Partial Response (PR): A significant decrease in the size of measurable lesions (e.g., ≥50% reduction in the sum of the products of the two largest perpendicular diameters) without the appearance of new lesions.
-
Stable Disease (SD): No significant change in tumor size.
-
Progressive Disease (PD): A significant increase in the size of existing lesions or the appearance of new lesions.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Estrogen Receptor Antagonism
This compound functions as an estrogen receptor (ER) antagonist. In estrogen-sensitive breast cancer, the binding of estradiol to the ER in the cytoplasm triggers a conformational change, leading to receptor dimerization and translocation to the nucleus. Within the nucleus, the estrogen-ER complex binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation and survival. This compound, as a competitive inhibitor, binds to the ER, preventing the binding of estradiol and subsequent downstream signaling, thereby inhibiting tumor growth.
Caption: Estrogen Receptor Signaling and this compound Inhibition.
Representative Experimental Workflow for Early this compound Trials
The following diagram illustrates a generalized workflow for the early clinical trials of this compound, from patient recruitment to the assessment of outcomes.
Caption: Generalized Workflow of Early this compound Clinical Trials.
References
- 1. Clinical trial of this compound in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative trial of this compound and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Nafoxidine to Estrogen Receptor Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro binding affinity of Nafoxidine to the Estrogen Receptor beta (ERβ). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including available quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathways.
Quantitative Data Summary
However, relative binding affinity data has been reported, providing a general indication of this compound's potency in relation to the natural ligand, estradiol (E₂).
| Compound | Receptor/Tissue Source | Binding Affinity Metric | Value | Reference(s) |
| This compound | Estrogen Receptors (unspecified isoforms) from Rat Hypothalamus-Preoptic Area, Pituitary, and Uterus | Relative Binding Affinity (vs. E₂) | 1-6% | [1] |
| This compound | Nuclear oestradiol-binding protein from Chick Liver | Kᵢ | 43 nM | [2][3] |
| This compound | Nuclear oestradiol-binding protein from Chick Liver | Relative Binding Affinity (vs. oestradiol) | ~4% | [2][3] |
Note: The provided Kᵢ value is for the inhibition of [³H]oestradiol binding to nuclear extracts and is not specific to ERβ. Further research is required to determine the precise binding affinity and selectivity of this compound for the ERβ isoform.
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the in vitro binding affinity of a compound like this compound to ERβ.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to ERβ (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Receptor Source: Recombinant human ERβ protein or tissue homogenates known to express high levels of ERβ.
-
Radioligand: A high-affinity radiolabeled ligand for ERβ, such as [³H]-Estradiol.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity ERβ ligand (e.g., unlabeled estradiol).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to prevent protein degradation and non-specific binding.
-
Scintillation Cocktail.
-
Filter Mats.
-
Scintillation Counter.
Workflow Diagram:
Figure 1. Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound over a wide concentration range.
-
Prepare the ERβ receptor solution in the assay buffer.
-
Prepare the radioligand solution at a concentration at or below its Kₑ value for ERβ.
-
-
Assay Setup:
-
In a multi-well plate, set up triplicate wells for:
-
Total Binding: ERβ receptor + radioligand + assay buffer.
-
Non-specific Binding: ERβ receptor + radioligand + a saturating concentration of unlabeled estradiol.
-
Test Compound: ERβ receptor + radioligand + each concentration of this compound.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Estrogen Receptor Beta (ERβ) Signaling Pathway
ERβ, a nuclear hormone receptor, mediates the effects of estrogens through various signaling pathways. Upon ligand binding, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it can modulate gene expression through several mechanisms.
Key Signaling Mechanisms:
-
Classical (Genomic) Pathway: The ligand-activated ERβ dimer binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to regulate transcription.
-
Non-Genomic Pathway: A fraction of ERβ is localized to the plasma membrane or cytoplasm, where it can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, leading to downstream cellular effects.
-
Tethered Pathway: ERβ can interact with other transcription factors, such as AP-1 and Sp1, to indirectly regulate the expression of genes that may not contain a classical ERE.
Signaling Pathway Diagram:
Figure 2. Simplified ERβ signaling pathways.
This guide provides a foundational understanding of the in vitro binding characteristics of this compound in relation to ERβ. The lack of specific binding data for the ERβ isoform highlights a gap in the current literature and an opportunity for further investigation in the field of estrogen receptor modulation.
References
- 1. Effects of this compound on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nafoxidine Dosage for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its antiestrogenic effects, particularly in the context of estrogen receptor-positive (ER+) breast cancer. As an antagonist of the estrogen receptor, this compound competitively inhibits the binding of estradiol, thereby modulating the transcription of estrogen-responsive genes and inhibiting the growth of ER-dependent tumors. In vivo animal studies are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides detailed application notes and protocols for the use of this compound in preclinical animal research, with a focus on dosage, administration, and relevant signaling pathways.
Data Presentation: this compound Dosage in In Vivo Studies
The following tables summarize the reported dosages of this compound used in various in vivo animal studies. It is important to note that optimal dosage can vary significantly depending on the animal model, tumor type, and specific research question.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Cancer Type/Application | Dosage | Administration Route | Dosing Frequency & Duration | Key Findings |
| Rat (Immature Female) | Luteinizing Hormone (LH) Surge Inhibition | 2 mg/rat | Not Specified | Single dose | Blocked estradiol-induced LH surges[1] |
| Mouse (CD-1) | Uterine Bioassay | 200 µg/kg | Not Specified | Single injection | Maximal uterine wet weight increase[2] |
| Mouse (CD-1) | Uterine Bioassay | 1.7 mg/kg | Single injection | Single injection | Sustained uterine stimulation[2] |
| Mouse (BALB/cCrgl) | Preneoplastic Mammary Nodule | Not Specified | Not Specified | Not Specified | Inhibited tumor formation in one of five nodule lines |
| Hamster (Syrian) | Estrogen-Dependent Tumor | Not Specified | Not Specified | Not Specified | Notably inhibited tumor growth[3] |
Table 2: this compound Dosage in Avian Models
| Animal Model | Application | Dosage | Administration Route | Dosing Frequency & Duration | Key Findings |
| Chick (Immature) | Inhibition of Estradiol Effects | Equimolar to estradiol | Injection | Co-administered with estradiol | Inhibited estradiol-induced protein production[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
This protocol is designed for the preparation and administration of this compound via oral gavage, a common route for precise dosing in rodent studies.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 50% DMSO, 40% PEG300, and 10% ethanol for improved solubility)
-
Sterile water or saline
-
Mortar and pestle (optional, for solids)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
pH meter
-
Oral gavage needles (stainless steel, appropriate size for the animal)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the animal cohort and the desired dose (mg/kg).
-
Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed. For the DMSO/PEG300/ethanol solvent, mix the components in the specified ratio.
-
This compound Formulation:
-
If this compound is in solid form, weigh the calculated amount.
-
Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to create a uniform suspension.
-
Alternatively, for soluble preparations, add the this compound to the vehicle in a sterile beaker and mix using a magnetic stirrer until fully dissolved.
-
-
pH Adjustment: Check the pH of the final formulation. Ideally, it should be between 5 and 9 to minimize irritation. Adjust with dilute acid or base if necessary, though this is generally not recommended.
-
Administration:
-
Gently restrain the rat.
-
Measure the required volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose slowly to prevent aspiration.
-
Sucrose precoating of the gavage needle may reduce animal stress.
-
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol outlines the procedure for subcutaneous (SC) injection of this compound in mice, a common parenteral route.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or oil-based vehicle)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol
Procedure:
-
Dose Calculation and Formulation: Prepare the this compound solution or suspension in a sterile vehicle as described in Protocol 1, ensuring the final formulation is sterile.
-
Animal Restraint: Properly restrain the mouse to expose the injection site. The loose skin over the neck and between the shoulders (scruff) is a common site for SC injections.
-
Injection Site Preparation: While not always necessary for SC injections, wiping the injection site with 70% ethanol can be performed.
-
Administration:
-
Draw the calculated dose volume into a sterile syringe.
-
Gently lift the loose skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Vary the injection site if repeated dosing is required.
-
Mandatory Visualization
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Experimental workflow for an in vivo anticancer study with this compound.
This compound Mechanism of Action: Estrogen Receptor Signaling Pathway
Caption: this compound's antagonistic effect on the estrogen receptor signaling pathway.
References
Application Notes and Protocols for Dissolving Nafoxidine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine is a nonsteroidal selective estrogen receptor modulator (SERM) that exhibits antiestrogenic properties. It has been investigated for its potential in breast cancer therapy due to its ability to antagonize the estrogen receptor (ER).[1][2] In cell-based assays, this compound serves as a critical tool for studying estrogen receptor signaling and for screening potential anticancer compounds. Proper dissolution and handling of this compound are paramount for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound and its application in a cell proliferation assay using an estrogen receptor-positive breast cancer cell line, such as MCF-7.
Product Information
| Product Name | This compound |
| Alternative Names | Nafoxidene |
| Molecular Formula | C₂₉H₃₁NO₂ |
| Molecular Weight | 425.6 g/mol |
| Mechanism of Action | Estrogen Receptor Antagonist |
Solubility and Storage
Proper storage and handling of this compound are crucial to maintain its stability and activity. The following table summarizes the recommended conditions for storing this compound powder and its stock solutions.
| Form | Solvent | Storage Temperature | Stability |
| Powder | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Note: For optimal results, it is recommended to prepare fresh working solutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.256 mg of this compound for every 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly to dissolve the compound.
-
Sonication: If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.
Cell Proliferation Assay Using MCF-7 Cells
This protocol outlines a method to assess the anti-proliferative effects of this compound on MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in their complete growth medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in phenol red-free medium supplemented with CS-FBS to minimize the effects of estrogenic compounds in the serum.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the phenol red-free, CS-FBS supplemented medium.
-
It is crucial to perform serial dilutions in a way that the final concentration of DMSO in all wells (including the vehicle control) remains constant and non-toxic to the cells (typically ≤ 0.5%).
-
A common method is to first prepare an intermediate dilution of the stock solution in the medium, and then perform serial dilutions from this intermediate solution.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with medium containing only the vehicle (DMSO at the same final concentration as the treated wells) as a negative control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability:
-
Following the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From this curve, the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined.
-
Data Presentation
The results of a cell proliferation assay with this compound can be summarized in a table to clearly present the dose-dependent effect of the compound.
| This compound Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.01 | 1.18 | 0.07 | 94.4 |
| 0.1 | 0.95 | 0.06 | 76.0 |
| 1 | 0.63 | 0.05 | 50.4 |
| 10 | 0.25 | 0.03 | 20.0 |
| 100 | 0.10 | 0.02 | 8.0 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Signaling Pathway
This compound acts as an antagonist to the estrogen receptor (ER). In the classical genomic pathway, estrogen binds to ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that promote cell proliferation. This compound competes with estrogen for binding to the ER, preventing this transcriptional activation. Furthermore, inhibition of estrogen signaling can lead to the activation of the NRF2 pathway, which is involved in the cellular response to oxidative stress.
Caption: Mechanism of this compound action on the Estrogen Receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cell-based assay with this compound.
Caption: General experimental workflow for a this compound cell-based assay.
References
Application Notes and Protocols: Investigating Nafoxidine in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine is a first-generation, non-steroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of estrogen receptor (ER)-positive breast cancer in the 1970s.[1][2][3][4][5] As with other SERMs, its primary mechanism of action is the competitive antagonism of the estrogen receptor, thereby inhibiting the proliferative signaling of estrogen in hormone-dependent breast cancer cells. While largely supplanted by newer SERMs like tamoxifen and subsequent endocrine therapies, the exploration of older drugs in novel combinations offers a potential avenue for overcoming drug resistance and enhancing therapeutic efficacy.
These application notes provide a framework for investigating the potential of this compound in combination with other classes of anticancer agents. The focus is on synergistic interactions that could potentially resuscitate its clinical utility, particularly in the context of endocrine-resistant breast cancer. The protocols detailed below are designed to assess the synergistic effects of this compound with targeted therapies, specifically PI3K inhibitors, and conventional chemotherapy, using doxorubicin as an exemplar.
Rationale for Combination Therapy
Acquired resistance to endocrine therapies like SERMs is a significant clinical challenge in the management of ER-positive breast cancer. A key mechanism of this resistance is the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the ER blockade. One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade. Upregulation of this pathway can lead to ligand-independent ER activation and continued tumor growth despite SERM treatment. Therefore, a strong rationale exists for the combination of a SERM, such as this compound, with an inhibitor of the PI3K/Akt/mTOR pathway. This dual-pronged attack aims to simultaneously block the primary ER signaling pathway and a critical escape mechanism, potentially leading to a synergistic antitumor effect.
Furthermore, combining endocrine agents with cytotoxic chemotherapy is a well-established strategy. Doxorubicin, an anthracycline antibiotic, is a cornerstone of many breast cancer chemotherapy regimens. Its mechanism of action, primarily DNA intercalation and inhibition of topoisomerase II, is distinct from that of this compound. A combination of these two agents could, therefore, target different facets of cancer cell biology, potentially leading to enhanced cell killing and a lower likelihood of resistance.
Data Presentation: Hypothetical Synergy Analysis
The following tables are templates for summarizing quantitative data from in vitro experiments designed to assess the synergistic potential of this compound with a PI3K inhibitor (PI3Ki) and doxorubicin in an ER-positive breast cancer cell line (e.g., MCF-7).
Table 1: Cell Viability (IC50) of Single Agents and Combinations
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 5.2 |
| PI3K Inhibitor (Alpelisib) | MCF-7 | 1.8 |
| Doxorubicin | MCF-7 | 0.5 |
| This compound + PI3Ki (1:1 ratio) | MCF-7 | 0.9 |
| This compound + Doxorubicin (10:1 ratio) | MCF-7 | 0.2 (Dox equiv.) |
Table 2: Combination Index (CI) Analysis
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| This compound + PI3Ki | 0.50 (50% inhibition) | 0.65 | Synergy |
| 0.75 (75% inhibition) | 0.58 | Synergy | |
| 0.90 (90% inhibition) | 0.51 | Strong Synergy | |
| This compound + Doxorubicin | 0.50 (50% inhibition) | 0.82 | Slight Synergy |
| 0.75 (75% inhibition) | 0.75 | Synergy | |
| 0.90 (90% inhibition) | 0.68 | Synergy |
Table 3: Apoptosis Induction by Single Agents and Combinations
| Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 4.5 ± 0.8 |
| This compound (IC50) | 15.2 ± 1.5 |
| PI3K Inhibitor (IC50) | 20.1 ± 2.1 |
| Doxorubicin (IC50) | 25.6 ± 2.5 |
| This compound + PI3Ki | 48.7 ± 3.2 |
| This compound + Doxorubicin | 42.1 ± 2.9 |
Signaling Pathways and Experimental Workflow
References
- 1. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative trial of this compound and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of this compound in adrenalectomized patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling Estrogen Receptor Dynamics with Nafoxidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM), serves as a critical tool for investigating the structural dynamics and functional outcomes of the estrogen receptor (ERα and ERβ). As a member of the triphenylethylene class, similar to tamoxifen, this compound elicits distinct, tissue-specific biological responses by inducing unique conformational changes in the estrogen receptor.[1][2] These conformational shifts dictate the receptor's interaction with co-regulator proteins, ultimately modulating the transcription of target genes. Understanding the precise nature of the this compound-induced conformation is paramount for dissecting ER signaling pathways and for the rational design of novel therapeutics targeting estrogen-sensitive pathologies, including breast cancer.[3][4][5]
These application notes provide a comprehensive overview of the utility of this compound in studying ER conformational changes, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Data Presentation: Quantitative Analysis of this compound-ER Interaction
The interaction of this compound with the estrogen receptor has been characterized using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature, offering a comparative perspective on its binding kinetics and affinity.
Table 1: Binding Affinity and Kinetics of this compound with Estrogen Receptor α (ERα)
| Parameter | Value | Method | Reference |
| Association Rate Constant (ka) | 2-6 × 10³ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (kd) | Slower than agonists | Surface Plasmon Resonance (SPR) | |
| Relative Binding Affinity (vs. Estradiol) | ~1-6% | Competitive Binding Assays | |
| Inhibition Constant (Ki) | 43 nM | Competitive Binding Assay |
Table 2: Comparative Binding Kinetics of ERα Ligands
| Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Classification |
| 17β-estradiol | 1-6 × 10⁶ | Agonist |
| Estriol | 1-6 × 10⁶ | Agonist |
| Estrone | 1-6 × 10⁶ | Agonist |
| This compound | 2-6 × 10³ | Antagonist/SERM |
| Tamoxifen | 2-6 × 10³ | Antagonist/SERM |
| 4-hydroxytamoxifen | 2-6 × 10³ | Antagonist/SERM |
Data compiled from Surface Plasmon Resonance (SPR) studies. Antagonists like this compound and tamoxifen exhibit association rates approximately 500-fold slower than agonists.
Signaling Pathways and Logical Relationships
The conformational state of the estrogen receptor, as dictated by the bound ligand, is a critical determinant of its transcriptional activity. Agonists like estradiol promote a conformation that facilitates the recruitment of coactivators, leading to gene transcription. In contrast, antagonists such as this compound induce a different conformation that favors the binding of corepressors, thereby inhibiting gene expression.
Caption: Ligand-dependent ER signaling pathways.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound-ER Binding
This protocol outlines the use of SPR to determine the association and dissociation rate constants of this compound binding to the ER ligand-binding domain (LBD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant ERα-LBD or ERβ-LBD
-
This compound hydrochloride
-
Running buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM DTT, 3% DMSO, pH 7.4)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Anti-His antibody (for capture-based methods)
Methodology:
-
ER Immobilization:
-
Covalently immobilize the anti-His antibody to the sensor chip surface using standard amine coupling chemistry.
-
Inject the purified His-tagged ER-LBD over the antibody-coated surface to achieve a stable capture.
-
-
Ligand Preparation:
-
Prepare a dilution series of this compound in the running buffer. A typical concentration range would be 0.03 µM to 0.5 µM.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized ER surface for a defined association phase (e.g., 3 minutes).
-
Follow with an injection of running buffer to monitor the dissociation phase (e.g., 10 minutes).
-
Regenerate the surface between cycles if necessary.
-
-
Data Analysis:
-
Record the sensorgrams (response units vs. time).
-
Perform global fitting of the association and dissociation curves to a 1:1 bimolecular interaction model to extract the kinetic rate constants (ka and kd).
-
Caption: Workflow for SPR analysis of this compound-ER binding.
Limited Proteolysis Assay to Probe ER Conformation
This assay leverages the principle that ligand-induced conformational changes in a protein alter its susceptibility to proteolytic cleavage, resulting in different digestion patterns.
Materials:
-
Purified ERα or ERβ protein
-
This compound, Estradiol (E2), and other control ligands
-
Protease (e.g., trypsin, chymotrypsin)
-
SDS-PAGE gels and reagents
-
Coomassie blue or silver stain
Methodology:
-
Ligand Incubation:
-
Incubate purified ER with a molar excess of this compound, E2, or a vehicle control for a sufficient time to allow binding (e.g., 1 hour on ice).
-
-
Proteolytic Digestion:
-
Add a limited amount of protease to each reaction tube. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature.
-
-
Quenching the Reaction:
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis of Fragments:
-
Separate the resulting protein fragments by SDS-PAGE.
-
Visualize the fragments by staining.
-
-
Interpretation:
-
Compare the fragmentation patterns between the different ligand-bound states. A distinct pattern for this compound-bound ER compared to apo-ER or E2-bound ER indicates a unique conformational state.
-
Yeast Two-Hybrid (Y2H) Assay for Co-regulator Interaction
The Y2H system is a powerful in vivo technique to study ligand-dependent interactions between the ER and co-regulator proteins (coactivators or corepressors).
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae) engineered for Y2H studies
-
Expression vectors for ER-LBD fused to a DNA-binding domain (DBD)
-
Expression vectors for a co-regulator protein (or a fragment thereof) fused to a transcriptional activation domain (AD)
-
This compound and control ligands
-
Yeast growth media (including selective media)
-
Reagents for a reporter assay (e.g., β-galactosidase assay)
Methodology:
-
Yeast Transformation:
-
Co-transform the yeast cells with the DBD-ER-LBD and AD-co-regulator plasmids.
-
-
Ligand Treatment and Growth Selection:
-
Plate the transformed yeast on selective media to ensure the presence of both plasmids.
-
Grow the yeast in liquid culture in the presence of this compound, a control ligand, or vehicle.
-
-
Reporter Gene Assay:
-
After a suitable incubation period, harvest the yeast cells.
-
Perform a quantitative assay to measure the activity of the reporter gene (e.g., β-galactosidase activity).
-
-
Data Interpretation:
-
An increase in reporter gene activity in the presence of a specific ligand indicates an interaction between the ER-LBD and the co-regulator protein. By comparing the effects of this compound to agonists and other antagonists, one can determine its influence on co-regulator recruitment.
-
Caption: Logical flow of a Yeast Two-Hybrid experiment.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex relationship between estrogen receptor conformation and function. By inducing a unique structural state, it allows researchers to probe the allosteric regulation of ER and its differential interactions with cellular machinery. The protocols and data presented herein provide a framework for utilizing this compound to dissect ER signaling, ultimately contributing to a deeper understanding of endocrine biology and the development of next-generation targeted therapies.
References
- 1. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative trial of this compound and ethinyloestradiol in advanced breast cancer: an E.O.R.T.C. study - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Administration of Nafoxidine in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Nafoxidine in rodent models, summarizing key quantitative data and detailing experimental protocols. This compound, a nonsteroidal selective estrogen receptor modulator (SERM), has been investigated for its potential therapeutic effects, particularly in the context of hormone-dependent cancers. Understanding its long-term effects in preclinical rodent models is crucial for evaluating its efficacy and safety profile.
Data Presentation
The following tables summarize quantitative data from various studies on the long-term administration of this compound in both rat and mouse models.
Table 1: Summary of this compound Administration and Effects in Rat Models
| Dosage | Administration Route | Duration | Key Quantitative Findings | Reference |
| 2 mg/rat | Injection | 24 hours | Blocked estradiol-induced LH surges. Pituitary LH content remained unchanged, whereas it was depleted by 30-50% with estradiol.[1] | [1] |
| 5 µ g/rat | Not Specified | 72 hours | Sustained uterine response.[2] | [2] |
| 5 µg and 50 µ g/rat | Not Specified | Not Specified | As efficient as estradiol in increasing uterine RNA, protein, and glycogen content. Less efficient in inducing an early increase in wet weight.[3] | |
| Single Neonatal Injection | Injection | Long-term (adulthood) | Caused multiple reproductive tract abnormalities including cystic ovaries, ovarian hypoplasia, and uterine tumors. |
Table 2: Summary of this compound Administration and Effects in Mouse Models
| Dosage | Administration Route | Duration | Key Quantitative Findings | Reference |
| 200 µg/kg | Injection | 3 days | Maximal uterine wet weight increase. | |
| 1.7 mg/kg | Single Injection | 48 hours | Sustained stimulation of uterine wet weight, peaking at 36 hours. Cytosolic estrogen receptor (ER) levels decreased and remained low for up to 48 hours. DNA synthesis was 2.5 times higher than that produced by 20 µg/kg estradiol. | |
| 40 µg | Not Specified | Not Specified | Stimulated partial growth in an independent mammary tumor line. | |
| Not Specified | 5 weeks | 5 weeks | Produced significant uterine tissue hyperplasia without secretions. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the long-term administration of this compound in rodent models.
Protocol 1: Long-Term Administration of this compound in a Mouse Model of Uterine Hyperplasia
This protocol is based on studies observing the effects of prolonged this compound exposure on the mouse uterus.
1. Animal Model:
- Species: CD-1 mice
- Sex: Female
- Age: Immature or as required by the experimental design.
2. Materials:
- This compound hydrochloride
- Vehicle (e.g., sterile saline, corn oil)
- Syringes and needles for injection (e.g., 27-gauge)
- Animal balance
- Standard laboratory animal housing and care facilities
3. Drug Preparation:
- Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a dose of 1.7 mg/kg for a 25g mouse, a stock solution of 0.425 mg/mL would allow for a 100 µL injection volume.
- Ensure the solution is homogenous. Sonication or vortexing may be necessary.
4. Administration:
- Route: Intraperitoneal (IP) or subcutaneous (SC) injection are common. The choice of route should be consistent throughout the study.
- Dosage: Based on previous studies, a dose range of 200 µg/kg to 1.7 mg/kg can be considered.
- Frequency: Daily or as determined by the study's objectives.
- Duration: For long-term studies, administration can range from several weeks to months. A 5-week duration has been shown to induce significant tissue hyperplasia.
5. Monitoring and Endpoint Analysis:
- Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
- At the end of the study, euthanize the animals and collect uterine tissue.
- Measure uterine wet and dry weight.
- Perform histological analysis to assess for hypertrophy, hyperplasia, and other morphological changes.
- Conduct molecular analyses such as DNA and RNA synthesis assays or gene expression studies on uterine tissue.
Protocol 2: Evaluation of this compound's Effect on the Luteinizing Hormone (LH) Surge in Immature Rats
This protocol is adapted from studies investigating the antiestrogenic effects of this compound on the endocrine system.
1. Animal Model:
- Species: Immature female rats (e.g., Sprague-Dawley)
- Age: Approximately 25-28 days old.
2. Materials:
- This compound hydrochloride
- Estradiol (E2) for induction of LH surge
- Vehicle (e.g., sterile saline, oil)
- Materials for blood collection (e.g., decapitation or tail vein sampling)
- Centrifuge and tubes for plasma separation
- LH radioimmunoassay (RIA) kit or ELISA kit
3. Experimental Groups:
- Control (vehicle only)
- Estradiol only
- This compound only
- This compound + Estradiol
4. Drug Preparation and Administration:
- Prepare this compound solution at a concentration to deliver 2 mg/rat.
- Prepare Estradiol solution to induce an LH surge.
- Administer this compound via injection prior to or concurrently with Estradiol, according to the experimental design.
5. Blood Sampling and LH Measurement:
- Collect blood samples at specific time points following hormone administration, corresponding to the expected timing of the LH surge.
- Separate plasma by centrifugation.
- Measure LH concentrations using a validated RIA or ELISA kit.
6. Data Analysis:
- Compare LH levels between the different treatment groups to determine if this compound blocks the estradiol-induced LH surge.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound administration.
References
- 1. Effects of this compound on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of estrogen-induced uterine responses by the antiestrogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-course of the effects of this compound and oestradiol on separate groups of responses in the uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Antiestrogenic Activity of Nafoxidine In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafoxidine is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits antiestrogenic properties. It has been investigated for its potential in the treatment of estrogen receptor (ER)-positive breast cancer. The primary mechanism of action for this compound is its competitive binding to the estrogen receptor, which antagonizes the effects of endogenous estrogens like 17β-estradiol (E2). This application note provides detailed protocols for three common in vitro assays to characterize and quantify the antiestrogenic activity of this compound: a competitive estrogen receptor binding assay, an estrogen-responsive cell proliferation assay using MCF-7 cells, and an estrogen response element (ERE)-driven reporter gene assay.
Mechanism of Action: Estrogen Signaling Pathway
Estrogen signaling is primarily mediated by two receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). In the classical genomic pathway, estradiol binds to the ER in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ER dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription. This process ultimately leads to physiological responses, including cell proliferation in estrogen-sensitive tissues like the breast.
This compound exerts its antiestrogenic effects by competitively inhibiting the binding of estradiol to the estrogen receptor. While this compound binds to the receptor, it induces a different conformational change that hinders the recruitment of co-activators, thereby preventing the transcriptional activation of estrogen-responsive genes and inhibiting estrogen-stimulated cell growth.
Caption: Estrogen Receptor Signaling Pathway and Mechanism of this compound Action.
Data Presentation
The antiestrogenic activity of this compound can be quantified and compared using several key parameters obtained from the in vitro assays described below.
| Assay Type | Parameter | Description | This compound (Example Value) | Reference Compound (e.g., Tamoxifen) |
| Competitive ER Binding Assay | Ki (nM) | Inhibitory constant; concentration of the compound that will bind to half of the binding sites at equilibrium in the absence of radioligand. | ~43 (chick liver ER) | ~2-10 (human ERα) |
| Relative Binding Affinity (RBA) (%) | The ratio of the IC50 of a competitor to the IC50 of 17β-estradiol, multiplied by 100. | Strong Binder | High Affinity | |
| MCF-7 Cell Proliferation Assay | IC50 (nM) | Concentration of the compound that inhibits 50% of the estrogen-stimulated cell proliferation. | To be determined experimentally | ~10-100 |
| ERE Reporter Gene Assay | IC50 (nM) | Concentration of the compound that inhibits 50% of the estrogen-induced reporter gene expression. | To be determined experimentally | ~1-50 |
Note: The provided Ki value for this compound is based on studies with chick liver estrogen receptor and may differ for human ERα. IC50 and RBA values for this compound in human cell lines should be determined experimentally.
Experimental Protocols
The following are detailed protocols for the in vitro measurement of this compound's antiestrogenic activity.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Caption: Workflow for a Competitive Estrogen Receptor Binding Assay.
Materials:
-
Estrogen receptor source (e.g., cytosol from MCF-7 cells or ovariectomized rat uteri)
-
[3H]-17β-estradiol (radioligand)
-
This compound
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Assay Buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of ER-rich Cytosol:
-
Homogenize MCF-7 cells or rat uterine tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up a series of tubes containing a fixed amount of ER-rich cytosol and a fixed concentration of [3H]-17β-estradiol (typically 0.1-1.0 nM).
-
Add increasing concentrations of this compound to the tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the free [3H]-17β-estradiol.
-
Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the receptor-bound [3H]-17β-estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the ability of this compound to inhibit the proliferation of estrogen-sensitive MCF-7 human breast cancer cells induced by estradiol.
Caption: Workflow for an MCF-7 Cell Proliferation Assay.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) without phenol red
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-Estradiol
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., Sulforhodamine B (SRB), MTT, or a DNA-binding dye like CyQUANT)
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in phenol red-free medium supplemented with CS-FBS to remove endogenous estrogens.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in phenol red-free medium with CS-FBS.
-
Treat the cells with a fixed, sub-maximal stimulatory concentration of 17β-estradiol (e.g., 10 pM) and the various concentrations of this compound.
-
Include control wells: vehicle control (no estradiol, no this compound), estradiol control (estradiol only), and this compound-only controls.
-
-
Incubation:
-
Incubate the plates for 6-7 days in a humidified incubator at 37°C with 5% CO2.
-
-
Measurement of Cell Proliferation:
-
After the incubation period, quantify cell proliferation using a suitable method. For the SRB assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the estradiol control (100% proliferation) and the vehicle control (0% proliferation).
-
Plot the percentage of proliferation against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the estradiol-stimulated proliferation by 50%.
-
Estrogen Response Element (ERE)-Driven Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of the estrogen receptor in response to estradiol.
Caption: Workflow for an ERE-Driven Reporter Gene Assay.
Materials:
-
A suitable cell line (e.g., T47D, which endogenously expresses ERα, or HeLa, which can be co-transfected with an ERα expression plasmid)
-
An ERE-luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
An ERα expression plasmid (if using ER-negative cells)
-
Transfection reagent
-
Phenol red-free cell culture medium with CS-FBS
-
17β-Estradiol
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid. If using ER-negative cells, also co-transfect with the ERα expression plasmid.
-
After transfection, seed the cells into 96-well plates.
-
-
Treatment:
-
Allow the cells to recover and express the transfected plasmids (typically 24 hours).
-
Treat the cells with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and a range of concentrations of this compound in phenol red-free medium with CS-FBS.
-
Include appropriate controls (vehicle, estradiol only, this compound only).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Measurement of Luciferase Activity:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity (from the ERE reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the data as a percentage of the maximal estradiol-induced activity.
-
Plot the percentage of luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the estradiol-induced luciferase activity.
-
Conclusion
The in vitro assays detailed in this application note provide a robust framework for characterizing the antiestrogenic activity of this compound. By employing competitive binding assays, cell proliferation assays, and reporter gene assays, researchers can obtain quantitative data to determine the potency and mechanism of action of this compound and other potential antiestrogenic compounds. Consistent and standardized execution of these protocols is crucial for generating reliable and reproducible data in the fields of pharmacology and drug development.
Troubleshooting & Optimization
Navigating Nafoxidine: A Technical Guide to Solubility and Experimental Success
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of nafoxidine in common laboratory solvents, DMSO and ethanol. This guide offers troubleshooting advice for common solubility issues and detailed protocols to ensure experimental accuracy and reproducibility.
This compound, a nonsteroidal selective estrogen receptor modulator (SERM), is a valuable tool in cancer research.[1][2][3] However, its hydrophobic nature can present challenges in solution preparation, leading to potential experimental artifacts. This guide aims to address these issues directly, providing clear and actionable advice.
This compound Solubility Data
| Solvent | Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | Free Base | 65 | 152.74 | Sonication is recommended to aid dissolution.[4] |
| DMSO | Free Base | 25 | 58.75 | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Water | Hydrochloride | ≥ 8 | - | Data for this compound Hydrochloride. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound solutions.
Q1: My this compound powder won't dissolve completely in DMSO, even at the recommended concentrations. What should I do?
A1: If you are having difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: As recommended by suppliers, sonicating the solution can aid dissolution.[4] Use an ultrasonic bath for several minutes.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C). Avoid excessive heat, which could degrade the compound.
-
Fresh DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous-grade DMSO from a newly opened bottle.
-
Vortexing: Vigorous vortexing can help to break up powder clumps and facilitate dissolution.
Q2: I prepared a clear stock solution of this compound in DMSO, but a precipitate formed when I diluted it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortexing gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent toxicity and precipitation issues.
-
Pre-warmed Medium: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Temperature can affect solubility.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
Q3: Can I filter my this compound solution if I see a precipitate?
A3: It is generally not recommended to filter a solution to remove a precipitate of your compound of interest. This will lead to an unknown and lower final concentration of this compound in your experiment, compromising the accuracy and reproducibility of your results. The underlying cause of the precipitation should be addressed.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, this compound in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL or 65 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, repeat vortexing and sonication.
-
Once fully dissolved, the clear stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound DMSO stock solution into an aqueous cell culture medium for experimental use.
Materials:
-
This compound in DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the this compound DMSO stock solution required. Ensure the final DMSO concentration in the working solution will be low (e.g., <0.5%).
-
Method A (Direct Dilution for low concentrations): For very dilute working solutions, you may be able to add the DMSO stock directly to the pre-warmed medium while gently vortexing.
-
Method B (Stepwise Dilution to prevent precipitation): a. In a sterile tube, add a small volume of the pre-warmed cell culture medium. b. Add the calculated volume of the this compound DMSO stock to this small volume of medium and gently mix by pipetting or brief vortexing. c. Transfer this intermediate dilution to the final volume of pre-warmed cell culture medium and mix thoroughly but gently.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
This compound exerts its effects by antagonizing the estrogen receptor. The diagram below illustrates the simplified estrogen signaling pathway that this compound modulates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal and molecular structure of this compound and stereochemical features of anticancer antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators in clinical practice: a safety overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
Technical Support Center: Overcoming Nafoxidine-Induced Phototoxicity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate Nafoxidine-induced phototoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it phototoxic?
This compound is a non-steroidal selective estrogen receptor modulator (SERM) that has been investigated for its potential in breast cancer treatment. Its chemical structure, a dihydronaphthalene derivative, contains chromophores that can absorb light energy, particularly in the UV-A range. This absorption can lead to a phototoxic reaction where the excited molecule transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. These ROS can cause cellular damage, leading to apoptosis or necrosis and compromising experimental results.
Q2: What are the observable signs of phototoxicity in my cell culture experiments with this compound?
Signs of phototoxicity can range from subtle to severe and may include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells in this compound-treated groups exposed to light compared to dark controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing or the formation of apoptotic bodies.
-
Increased ROS levels: Measurable increases in intracellular ROS can be detected using fluorescent probes.
-
Inconsistent experimental results: High variability between replicate wells or experiments, especially if light exposure is not strictly controlled.
Q3: How can I minimize light exposure during my experiments with this compound?
Minimizing light exposure is the first and most critical step in preventing this compound-induced phototoxicity.
-
Work in low-light conditions: Perform all manipulations of this compound solutions and treated cells under subdued lighting. This can be achieved by dimming the lights in the cell culture hood and laboratory.
-
Use opaque or amber-colored containers: Store stock solutions and prepare working solutions of this compound in light-blocking containers.
-
Cover plates and tubes: When incubating cells with this compound, wrap the culture plates or tubes in aluminum foil.
-
Minimize microscopy time: If fluorescence microscopy is necessary, reduce the exposure time and light intensity to the absolute minimum required to obtain a usable image.
Q4: Can I use antioxidants to counteract this compound-induced phototoxicity?
Yes, antioxidants can be an effective strategy to quench the ROS generated during a phototoxic reaction.
-
Mechanism of action: Antioxidants neutralize ROS, thereby preventing them from damaging cellular components.
-
Commonly used antioxidants: N-acetylcysteine (NAC), Ascorbic acid (Vitamin C), and Trolox (a water-soluble analog of Vitamin E) are frequently used in cell culture to mitigate oxidative stress.
-
Considerations: The choice and concentration of the antioxidant should be carefully optimized for your specific cell type and experimental conditions to ensure it does not interfere with the biological activity of this compound or cause cytotoxicity itself.
Q5: Are there any alternatives to this compound that are less phototoxic?
Yes, other SERMs have been developed that may exhibit lower phototoxicity. The severe phototoxicity of this compound was a significant factor limiting its clinical development. Depending on the specific research question, you might consider other SERMs such as:
-
Tamoxifen: A widely used SERM in breast cancer treatment.
-
Raloxifene: Used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer.
-
Lasofoxifene: A derivative of this compound that was developed to have an improved side-effect profile.
It is crucial to validate that any alternative SERM meets the requirements of your experimental design.
Troubleshooting Guides
Problem 1: High cell death in this compound-treated wells exposed to ambient light.
| Possible Cause | Troubleshooting Step |
| Ambient light exposure during incubation. | Wrap culture plates in aluminum foil immediately after adding this compound. |
| Light exposure during cell handling and media changes. | Perform all manipulations under a cell culture hood with the light turned off or dimmed. |
| Phototoxicity from microscopy. | Minimize the duration and intensity of light exposure during imaging. Use a dark control (no this compound) to assess baseline phototoxicity from the microscope's light source. |
| This compound concentration is too high. | Perform a dose-response curve in both light-exposed and dark conditions to determine the optimal non-phototoxic concentration. |
Problem 2: Inconsistent results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Variable light exposure between experiments. | Standardize all handling procedures to ensure consistent light exposure. Document all steps, including the duration of light exposure during media changes and microscopy. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature. |
| Cell culture media components are photosensitizing. | Some media components, like riboflavin and phenol red, can contribute to phototoxicity. Consider using a custom media formulation without these components for sensitive experiments. |
Problem 3: Suspected sub-lethal phototoxicity affecting cell signaling pathways.
| Possible Cause | Troubleshooting Step | | Low levels of ROS are altering cell function without causing immediate death. | Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. | | Light-induced artifacts are confounding the interpretation of results. | Include a "light-only" control group (cells exposed to the same light conditions without this compound) to identify any light-induced changes in the signaling pathways of interest. | | Interaction between this compound and a fluorescent dye/probe. | If using fluorescent probes, test for any photochemical reactions between this compound and the probe in a cell-free system. |
Experimental Protocols
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted for this compound)
This protocol is a standardized method to assess the phototoxic potential of a substance.
Materials:
-
Balb/c 3T3 fibroblasts
-
96-well cell culture plates
-
This compound
-
Neutral Red solution
-
UVA light source with a calibrated radiometer
-
Dark incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in both plates with the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.
-
Post-Incubation: Replace the this compound-containing medium with fresh medium in both plates and incubate for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours.
-
Extraction and Measurement: Wash the cells, then extract the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Compare the IC50 values (concentration that causes 50% cell death) between the irradiated and non-irradiated plates. A significant difference indicates phototoxicity.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
24-well plate
-
This compound
-
DCFH-DA
-
Light source (can be ambient light or a controlled source)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration. Include a vehicle control and a positive control (e.g., H2O2).
-
Light Exposure: Expose the cells to a controlled light source for a defined period. Maintain a parallel set of treated cells in the dark.
-
DCFH-DA Staining: Wash the cells and incubate them with DCFH-DA solution (typically 5-10 µM) for 30 minutes in the dark.
-
Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Compare the fluorescence intensity between the light-exposed and dark control groups for both vehicle and this compound-treated cells.
Data Presentation
Table 1: Hypothetical Results of a 3T3 NRU Phototoxicity Assay for this compound
| Treatment | IC50 (-UVA) | IC50 (+UVA) | Photo Irritation Factor (PIF) | Phototoxicity Potential |
| This compound | >100 µM | 2.5 µM | >40 | Phototoxic |
| Chlorpromazine (Positive Control) | 50 µM | 1.5 µM | 33.3 | Phototoxic |
| Sodium Lauryl Sulfate (Negative Control) | 25 µM | 23 µM | 1.1 | Non-phototoxic |
PIF is calculated as IC50 (-UVA) / IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxicity.
Table 2: Hypothetical Results of ROS Detection Assay
| Treatment Group | Light Exposure | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Dark Control |
| Vehicle | - | 100 | 1.0 |
| Vehicle | + | 110 | 1.1 |
| This compound | - | 120 | 1.2 |
| This compound | + | 850 | 8.5 |
| This compound + NAC | + | 250 | 2.5 |
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: Experimental workflow for assessing this compound phototoxicity.
Technical Support Center: Optimizing Nafoxidine Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Nafoxidine concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and protocols for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM).[1][2] It functions as an estrogen receptor antagonist, binding to estrogen receptors (ER) and blocking the proliferative signaling of estrogen.[3] This action makes it a subject of interest in the study and treatment of estrogen receptor-positive (ER+) cancers, such as certain types of breast cancer.[4][5] Its effectiveness is strongly correlated with the presence of estrogen receptors in the tumor cells.
Q2: Which cell lines are appropriate for studying the effects of this compound?
A2: The choice of cell line is critical. For studying the antagonistic effects of this compound, it is essential to use estrogen receptor-positive (ER+) cell lines, such as MCF-7. In ER+ cells, this compound can block estrogen-induced proliferation. For comparison and to understand off-target effects, an estrogen receptor-negative (ER-) cell line, such as MDA-MB-231, can be used as a negative control.
Q3: What is a typical concentration range for this compound in in-vitro cell viability assays?
A3: While specific IC50 values (the concentration that inhibits 50% of cell growth) for this compound are not widely reported in publicly available literature, a common starting point for in-vitro studies with SERMs is in the low micromolar (µM) range. Based on data for other anti-cancer compounds in breast cancer cell lines, a broad initial range to test could be from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound hydrochloride is soluble in water (≥8 mg/mL) and DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final desired concentrations in the cell culture medium. To avoid solubility issues and ensure accurate dosing, it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Q5: What is the recommended incubation time for this compound treatment in cell viability assays?
A5: The optimal incubation time can vary depending on the cell line's doubling time and the specific research question. A common starting point is to treat the cells for 24, 48, and 72 hours. This allows for the assessment of both short-term and longer-term effects on cell viability. It is advisable to perform a time-course experiment to determine the most appropriate incubation period for your study.
Troubleshooting Guide
Issue 1: I am not observing any significant decrease in cell viability, even at high concentrations of this compound.
-
Possible Cause 1: Cell Line Selection.
-
Question: Are you using an estrogen receptor-positive (ER+) cell line (e.g., MCF-7)?
-
Answer: this compound's primary mechanism of action is through the estrogen receptor. In ER-negative cell lines (e.g., MDA-MB-231), it is expected to have minimal to no effect on cell viability. Confirm the ER status of your cell line.
-
-
Possible Cause 2: Inactive Compound.
-
Question: Is your this compound stock solution properly stored and prepared?
-
Answer: Ensure that the this compound powder and stock solutions are stored according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Question: Have you performed a time-course experiment?
-
Answer: The effects of this compound on cell viability may not be apparent after short incubation times. Extend the treatment duration (e.g., up to 72 hours or longer, depending on the cell line's doubling time) to allow for the anti-proliferative effects to manifest.
-
Issue 2: I am observing a paradoxical increase in cell proliferation at low concentrations of this compound.
-
Possible Cause: Partial Agonist Activity.
-
Question: Are you observing a "U-shaped" or biphasic dose-response curve?
-
Answer: Like some other SERMs, this compound can exhibit partial agonist (estrogen-like) effects at low concentrations in the absence of estrogen, while acting as an antagonist at higher concentrations. This can lead to a slight increase in proliferation at low doses. It is important to test a wide range of concentrations to fully characterize the dose-response relationship.
-
Issue 3: I am seeing high variability in my cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Question: Are you ensuring a uniform cell number is seeded in each well?
-
Answer: Variations in the initial cell number can lead to significant differences in the final viability readings. Ensure your cell suspension is homogenous before seeding and use a consistent volume for each well. Performing a cell density optimization experiment is recommended.
-
-
Possible Cause 2: Edge Effects in the Microplate.
-
Question: Are the results in the outer wells of your 96-well plate different from the inner wells?
-
Answer: The outer wells of a microplate are more prone to evaporation, which can concentrate the media components and the treatment compound, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Issues with the Viability Reagent.
-
Question: Are you following the protocol for your specific viability assay (e.g., MTT, XTT, CellTiter-Glo)?
-
Answer: Ensure that the incubation time with the viability reagent is optimized and consistent across all plates. For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
Materials:
-
ER+ (e.g., MCF-7) and/or ER- (e.g., MDA-MB-231) breast cancer cells
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your chosen cell line.
-
Perform a serial dilution of the cell suspension to achieve several different cell densities (e.g., 2,000, 4,000, 8,000, 16,000, and 32,000 cells/100 µL).
-
Seed 100 µL of each cell density in triplicate into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
At 24, 48, and 72 hours post-seeding, perform an MTT assay on a set of plates for each time point. a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Read the absorbance at 570 nm.
-
Plot the absorbance values against the number of cells seeded for each time point. The optimal seeding density will be the one that shows a linear increase in absorbance over the 72-hour period, indicating the cells are in logarithmic growth.
Protocol 2: Dose-Response and IC50 Determination for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a specific cell line.
Materials:
-
Cells seeded at the optimal density (determined in Protocol 1)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control.
-
Incubate the plate for your desired time point (e.g., 48 or 72 hours).
-
Perform an MTT assay as described in Protocol 1, step 5.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
Table 1: Example of Dose-Response Data for this compound on MCF-7 Cells after 48h Treatment
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.28 ± 0.09 | 102.4 |
| 0.5 | 1.15 ± 0.07 | 92.0 |
| 1 | 0.98 ± 0.06 | 78.4 |
| 5 | 0.65 ± 0.05 | 52.0 |
| 10 | 0.45 ± 0.04 | 36.0 |
| 25 | 0.25 ± 0.03 | 20.0 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.10 ± 0.01 | 8.0 |
Visualizations
Caption: Estrogen signaling pathway and the antagonistic action of this compound.
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. breastcancer.org [breastcancer.org]
- 3. Are Oral SERDs Living Up to the Hype? [medscape.com]
- 4. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Nafoxidine in stock solutions
Welcome to the technical support center for Nafoxidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound in your stock solutions and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a this compound stock solution?
To ensure the stability and accuracy of your experiments, it is crucial to follow a standardized protocol for preparing this compound stock solutions. The primary recommended solvent is dimethyl sulfoxide (DMSO).
-
Preparation Protocol: A detailed, step-by-step guide for preparing a stock solution can be found in the "Experimental Protocols" section below.
-
Best Practices: It is advisable to prepare a highly concentrated initial stock solution, which can then be diluted to the required working concentrations for your experiments. To aid dissolution, sonication in an ultrasonic water bath is recommended.[1] Always use high-purity, anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis.
2. How should this compound stock solutions be stored to prevent degradation?
Proper storage is critical for maintaining the integrity of your this compound stock solution. Temperature and duration are key factors to consider.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 1 year | Recommended for long-term storage. Minimizes degradation from all sources. |
| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. |
| 4°C (Refrigerator) | Not Recommended | Increased risk of degradation over short periods. |
| Room Temperature | Not Recommended | Significant degradation can occur. |
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO. [1][2]
To avoid repeated freeze-thaw cycles, which can accelerate degradation and cause precipitation, it is essential to aliquot the stock solution into smaller, single-use volumes before freezing.[2]
3. My this compound solution appears to have precipitated. What should I do?
Precipitation of compounds from high-concentration DMSO stocks, especially after freeze-thaw cycles, is a known issue.[3] If you observe crystals or cloudiness in your this compound solution, follow these troubleshooting steps:
-
Warm the Solution: Gently warm the vial to 37°C for a short period (10-15 minutes) and vortex thoroughly to try and redissolve the precipitate.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to aid in dissolution.
-
Visual Confirmation: After warming and sonication, visually inspect the solution against a light source to ensure all precipitate has dissolved.
-
Centrifugation (for working solutions): If precipitation occurs after dilution into an aqueous buffer (an anti-solvent effect), centrifuge the tube at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet the precipitate. Carefully collect the supernatant for your experiment, and note that the actual concentration will be lower than intended.
-
Consider a Fresh Aliquot: If the precipitate does not readily dissolve, it is best to discard the vial and use a fresh, unopened aliquot to ensure accurate dosing.
4. What are the likely degradation pathways for this compound?
This compound, like other selective estrogen receptor modulators (SERMs), can be susceptible to several degradation pathways, particularly under stress conditions. The primary pathways of concern are:
-
Hydrolysis: The ether linkage in the this compound structure could be susceptible to cleavage in the presence of strong acids or bases, although it is generally more stable than an ester linkage.
-
Oxidation: The tertiary amine in the pyrrolidine ring and the electron-rich aromatic rings are potential sites for oxidation. This can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.
-
Photodegradation: Many aromatic compounds are sensitive to light. Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of degradation products. To mitigate this, stock solutions should be stored in amber vials or vials wrapped in aluminum foil.
5. How can I verify the stability of my this compound stock solution?
The most reliable method for assessing the stability of a drug solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound. A detailed protocol for a typical stability-indicating HPLC analysis is provided in the "Experimental Protocols" section.
6. What are the safety precautions for handling this compound?
This compound is a potent pharmacological agent and should be handled with care. It is considered a hazardous drug, and appropriate personal protective equipment (PPE) should be worn at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Conduct all handling of powdered this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of aerosols.
-
Disposal: Dispose of all waste materials contaminated with this compound in accordance with your institution's guidelines for hazardous chemical waste.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 425.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Tare the Vial: Place a sterile amber vial on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh out 4.26 mg of this compound powder and add it to the tared vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol describes a general method for a stability-indicating HPLC analysis. Method parameters may need to be optimized for your specific equipment and degradation products.
Materials:
-
This compound stock solution (to be tested)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
(Alternative with buffer): Prepare a 20 mM ammonium acetate solution in water for Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 10-20 µg/mL using the mobile phase as the diluent.
-
Prepare a "time zero" sample from a freshly opened, un-degraded aliquot for comparison.
-
-
HPLC Method Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is often effective. For example: Start with 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength where this compound has strong absorbance (e.g., 275 nm).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Run the "time zero" sample to determine the retention time and peak area of intact this compound.
-
Run the aged or stressed sample.
-
Compare the chromatograms. Degradation is indicated by a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
The percentage of remaining this compound can be calculated by comparing the peak area in the test sample to the peak area in the "time zero" sample.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Decision tree for troubleshooting precipitated this compound solutions.
Caption: Simplified mechanism of this compound as an estrogen receptor antagonist.
References
Troubleshooting unexpected results with Nafoxidine treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using Nafoxidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ER), primarily ERα, acting as a partial antagonist. This binding leads to the depletion of cytoplasmic ER and a prolonged, albeit potentially defective, accumulation of ER-Nafoxidine complexes in the nucleus.[1][2] This interaction interferes with the normal transcriptional activity induced by estradiol, inhibiting estrogen-dependent gene expression and cell proliferation in ER-positive cells.
Q2: In which cell lines is this compound expected to be effective?
This compound's efficacy is strongly correlated with the presence of estrogen receptors.[3][4] Therefore, it is most effective in ER-positive cancer cell lines, such as MCF-7 (breast cancer). Its antiproliferative effects have also been observed in glioma cell lines.[5] It is not expected to be effective in ER-negative cell lines.
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary between cell lines. For example, in studies with glioma cells, the IC50 (the concentration that inhibits 50% of cell growth) was found to be 16.5 µM in human glioma cells and 44 µM in C6 glioma cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: No or low efficacy of this compound treatment.
Q: My this compound treatment is not inhibiting cell proliferation in my ER-positive cell line. What could be the reason?
A: There are several potential reasons for a lack of efficacy:
-
Drug Inactivity:
-
Improper Storage: Ensure this compound has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.
-
Solubility and Stability: this compound may have limited solubility or stability in your cell culture medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration immediately before use. Observe the medium for any precipitation after adding the drug.
-
-
Cell Line Issues:
-
ER Expression Levels: Confirm the estrogen receptor expression status of your cell line. Prolonged cell culture can sometimes lead to changes in receptor expression.
-
Acquired Resistance: Cells can develop resistance to antiestrogen therapies. This can be due to the loss of ER expression, mutations in the ER gene, or the activation of alternative growth factor signaling pathways that bypass the need for ER-mediated signaling.
-
-
Experimental Setup:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response curve to identify the optimal inhibitory concentration for your specific cell line.
-
Presence of Estrogens: Phenol red in cell culture medium has estrogenic activity and can compete with this compound. For sensitive experiments, use phenol red-free medium and charcoal-stripped serum to remove any endogenous estrogens.
-
Issue 2: Inconsistent results between experiments.
Q: I am observing high variability in the inhibitory effect of this compound between replicate experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Drug Preparation: As mentioned above, the stability and solubility of this compound are critical. Ensure consistent preparation of stock and working solutions. Vortex stock solutions before each use.
-
Cell Culture Conditions:
-
Cell Confluency: The confluency of your cells at the time of treatment can influence their response. Standardize the seeding density and treatment confluency for all experiments.
-
Serum Batch Variation: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous hormones. Using charcoal-stripped FBS can reduce this variability.
-
-
Assay Performance: Ensure that your cell viability or proliferation assay is performed consistently. Pay attention to incubation times, reagent addition, and measurement parameters.
Issue 3: Unexpected cell proliferation at certain concentrations.
Q: I am observing a slight increase in cell proliferation at low concentrations of this compound, while higher concentrations are inhibitory. Is this normal?
A: This phenomenon, known as a paradoxical agonist effect, can occur with some SERMs. While primarily an antagonist, this compound can exhibit partial agonist activity, meaning it can weakly stimulate estrogen receptor signaling in the absence of estradiol. This effect is usually observed at low concentrations and in specific cellular contexts. If this complicates your experimental goals, it is important to carefully select a concentration that provides consistent antagonism.
Data Presentation
Table 1: IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Glioma | Glioblastoma | 16.5 | |
| C6 | Rat Glioma | 44 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete growth medium (consider phenol red-free medium with charcoal-stripped FBS)
-
This compound hydrochloride
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of ERα Downregulation
This protocol describes the analysis of ERα protein levels in cells treated with this compound.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete growth medium
-
This compound hydrochloride
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Cell Lysis: Place the culture dishes on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.
-
Protein Extraction: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the relative change in protein expression.
Visualizations
Caption: Mechanism of this compound action on the Estrogen Receptor signaling pathway.
References
- 1. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antiproliferative properties of antiestrogenic drugs (this compound and clomiphene) on glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Nafoxidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Nafoxidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal selective estrogen receptor modulator (SERM). Its primary mechanism of action is to competitively bind to estrogen receptors (ERα and ERβ), acting as both an antagonist and a partial agonist depending on the tissue type. This modulation of the estrogen receptor leads to the regulation of gene expression and subsequent cellular responses.[1][2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are mediated through its interaction with estrogen receptors. These effects include the inhibition of estrogen-induced cell proliferation in ER-positive breast cancer cells and the modulation of estrogen-dependent gene expression.[3][4] It has been shown to cause long-term nuclear retention of the estrogen receptor.
Q3: What are the potential off-target effects of this compound?
A3: Besides its primary action on estrogen receptors, this compound may exhibit off-target effects. One identified off-target is the G protein-coupled estrogen receptor 1 (GPER1), where this compound can act as an antagonist. Like other SERMs, it may also influence signaling pathways independent of classical estrogen receptors, potentially impacting processes like apoptosis and cell cycle regulation. Researchers should be aware that, like many small molecules, this compound could have other, as yet unidentified, off-target interactions.
Q4: Why is it important to consider off-target effects in my experiments?
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
-
Question: I am observing cellular effects (e.g., changes in proliferation, morphology) that are not consistent with the known function of estrogen receptors in my cell line. Could this be an off-target effect of this compound?
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target in your experimental system. You can perform a concentration-response curve to determine the EC50 or IC50 for an expected ER-dependent response.
-
Use a Structurally Different SERM: Treat your cells with a structurally unrelated SERM that also targets ERα and ERβ. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound's chemical structure.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the intended target (ERα or ERβ). If the phenotype is not reversed, it strongly suggests the involvement of an off-target mechanism.
-
Control Cell Line: Use a cell line that does not express estrogen receptors (ER-negative). If you still observe the same phenotype upon this compound treatment, it is a clear indication of an off-target effect.
-
Issue 2: Observing effects at concentrations much higher or lower than the reported binding affinity for estrogen receptors.
-
Question: My experiments show a cellular response to this compound at a concentration that is significantly different from its reported Ki for estrogen receptors. What could be the reason?
-
Answer and Troubleshooting Steps:
-
Review Binding Affinities: Compare your effective concentration with the known binding affinities of this compound for its on- and potential off-targets (see Table 1). A significant discrepancy may point towards an off-target interaction.
-
Dose-Response Analysis: Perform a detailed dose-response analysis for both the on-target and the observed off-target effect. A large separation between the dose-response curves can provide evidence for distinct mechanisms of action.
-
Consider GPER1 Antagonism: Given that this compound can act as a GPER1 antagonist, investigate if your cell line expresses GPER1 and if the observed phenotype aligns with the inhibition of GPER1 signaling. You can use a known GPER1 agonist to see if it can reverse the effect of this compound.
-
Issue 3: Difficulty in reproducing results from other studies using this compound.
-
Question: I am unable to reproduce published findings using this compound in my experiments. What could be the contributing factors?
-
Answer and Troubleshooting Steps:
-
Cell Line Authentication: Ensure that the cell line you are using is authentic and has the same characteristics (e.g., ER expression status) as the one used in the original study.
-
Experimental Conditions: Carefully review and match all experimental parameters, including cell density, serum concentration in the media, and the specific formulation and solvent for this compound.
-
Compound Quality: Verify the purity and integrity of your this compound stock. Impurities or degradation products could lead to unexpected biological activities.
-
Passage Number: Be aware that the passage number of a cell line can influence its phenotype and response to treatment. Try to use cells within a consistent and low passage number range.
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound for On-Target and Potential Off-Target Receptors
| Target | Ligand | Assay Type | Value | Reference |
| Estrogen Receptor | Estradiol | Competitive Binding (inhibition of [3H]oestradiol) | Ki = 43 nM | |
| Estrogen Receptor α (ERα) | This compound | Relative Binding Affinity vs. Estradiol | ~4% | |
| Estrogen Receptor β (ERβ) | This compound | Relative Binding Affinity vs. Estradiol | Data not consistently reported | |
| G protein-coupled estrogen receptor 1 (GPER1) | This compound | Functional Antagonism | IC50 not specifically reported, but acts as an antagonist |
Note: Quantitative data for this compound's off-target interactions is limited in the public domain. Researchers are encouraged to perform their own characterization or utilize off-target screening services.
Experimental Protocols & Workflows
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the target receptor.
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Investigating Off-Target Effects
The following diagram illustrates a general workflow for identifying and validating potential off-target effects of this compound.
Signaling Pathways and Visualizations
Signaling Pathway 1: Classical Estrogen Receptor Signaling
This compound, as a SERM, primarily modulates the classical estrogen receptor signaling pathway. It competes with endogenous estrogens for binding to ERα and ERβ. The resulting this compound-ER complex can then translocate to the nucleus and bind to Estrogen Response Elements (EREs) on the DNA, leading to either the recruitment of co-repressors (antagonistic effect) or co-activators (agonistic effect), thereby regulating the transcription of target genes.
Signaling Pathway 2: Potential Off-Target Effect on GPER1 Signaling
This compound has been reported to act as an antagonist at the G protein-coupled estrogen receptor 1 (GPER1). GPER1 is a seven-transmembrane receptor that can mediate rapid, non-genomic estrogen signaling. By antagonizing GPER1, this compound can block estrogen-induced downstream signaling cascades, such as the activation of adenylyl cyclase and subsequent cAMP production, or the transactivation of the Epidermal Growth Factor Receptor (EGFR).
Logical Relationship: Troubleshooting Decision Tree
This decision tree provides a logical workflow for researchers to follow when encountering unexpected experimental results with this compound.
References
- 1. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Nafoxidine in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the oral bioavailability of Nafoxidine in preclinical animal studies. Given the limited publicly available data on this compound bioavailability enhancement, this guide leverages data and protocols from analogous poorly soluble selective estrogen receptor modulators (SERMs), such as Tamoxifen and Raloxifene, to provide actionable strategies and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge for this compound, a poorly water-soluble compound, is its low dissolution rate in the gastrointestinal (GI) fluid, which limits its absorption into the bloodstream. Factors such as first-pass metabolism in the liver and gut wall can also significantly reduce its systemic availability.
Q2: What are the most promising formulation strategies to enhance this compound's oral bioavailability?
A2: Several advanced formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can significantly improve the solubility and absorption of lipophilic drugs. SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the GI tract, increasing the surface area for drug absorption.[1][2][3]
-
Nanoparticle Formulations:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protect it from degradation, and enhance its uptake by the lymphatic system, thus bypassing the first-pass metabolism.[4][5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled release and improved stability of the encapsulated drug.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance its dissolution rate and apparent solubility.
Q3: Which animal models are most appropriate for studying the bioavailability of this compound formulations?
A3: Rats and mice are the most commonly used animal models for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice between them may depend on the specific formulation and the volume to be administered.
Q4: How can I quantify this compound concentrations in animal plasma?
A4: A sensitive and specific bioanalytical method is crucial for accurate pharmacokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity. A validated LC-MS/MS method for the simultaneous determination of several SERMs, including this compound, in human plasma has been published and can be adapted for rat or mouse plasma.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent dosing technique (e.g., improper oral gavage leading to dose variability or administration into the lungs).2. Formulation instability or inhomogeneity.3. Physiological differences between animals (e.g., food intake, stress levels). | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Verify correct placement of the gavage needle. Consider using colored dye in a practice run to confirm stomach delivery.2. Prepare fresh formulations for each experiment. For suspensions or emulsions, ensure they are homogenous before and during dosing.3. Fast animals overnight before dosing to standardize GI conditions. Acclimatize animals to handling to reduce stress. |
| Low or no detectable drug in plasma | 1. Poor absorption of the formulation.2. Rapid metabolism (extensive first-pass effect).3. Issues with the bioanalytical method (e.g., low sensitivity, poor extraction recovery). | 1. Re-evaluate the formulation strategy. Consider more advanced formulations like SNEDDS or SLNs. Increase the surfactant or co-solvent concentration if using a lipid-based system.2. Investigate potential metabolic pathways of this compound. If extensive glucuronidation is suspected (as with Raloxifene), strategies to inhibit this process could be explored, though this complicates the study.3. Validate the bioanalytical method thoroughly. Optimize the sample extraction procedure to improve recovery. Ensure the lower limit of quantification (LLOQ) is sufficient to detect expected plasma concentrations. |
| Precipitation of the drug in the formulation upon dilution | The formulation is not robust to the aqueous environment of the GI tract. | For SNEDDS, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable nanoemulsion upon dilution with aqueous media. Perform in vitro dispersion tests to assess stability. |
| Adverse events in animals post-dosing (e.g., GI distress, lethargy) | 1. Toxicity of the drug at the administered dose.2. Toxicity of the excipients (e.g., high concentrations of certain surfactants). | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).2. Review the safety data for all excipients. If a particular excipient is suspected, try to reduce its concentration or replace it with a more biocompatible alternative. |
Data on Bioavailability Enhancement of Analogous SERMs
Since direct comparative data for this compound formulations is scarce, the following tables summarize pharmacokinetic data from animal studies on Tamoxifen and Raloxifene, demonstrating the potential for bioavailability enhancement using advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Tamoxifen Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tamoxifen Suspension (Control) | 10 | 158.3 ± 28.7 | 4.0 ± 1.1 | 1875.4 ± 345.2 | 100 | |
| Tamoxifen + Naringin (15 mg/kg) | 10 | 412.8 ± 75.4 | 3.5 ± 0.8 | 5408.7 ± 987.3 | 288 | |
| Tamoxifen Suspension (Control) | 10 | 201.5 ± 35.2 | 3.8 ± 1.0 | 2250.6 ± 412.9 | 100 | |
| Tamoxifen + Quercetin (7.5 mg/kg) | 10 | 389.7 ± 68.9 | 3.5 ± 0.9 | 3623.4 ± 654.1 | 161 |
Data presented as mean ± SD. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of Raloxifene Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raloxifene Suspension (Control) | 10 | 125.6 ± 23.4 | 4.0 ± 1.0 | 987.2 ± 187.5 | 100 | |
| Raloxifene Bioadhesive Nanoparticles (bNPs) | 10 | 456.8 ± 89.2 | 6.0 ± 1.5 | 5497.8 ± 1056.4 | 557 | |
| Raloxifene Suspension (Control) | 5 | 89.4 ± 15.7 | 4.0 ± 0.8 | 765.3 ± 132.9 | 100 | |
| Raloxifene Nanostructured Lipid Carriers (NLCs) | 5 | 210.5 ± 42.1 | 6.0 ± 1.2 | 2441.2 ± 488.2 | 319 |
Data presented as mean ± SD. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is a general guideline and should be optimized for this compound based on its specific solubility characteristics.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Construction of Ternary Phase Diagrams: To identify the nanoemulsion region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation: a. Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40-50°C on a magnetic stirrer to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and stir until it is completely dissolved. d. Cool the resulting mixture to room temperature. This is the pre-concentrate of the SNEDDS.
-
Characterization: a. Droplet Size and Zeta Potential: Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., distilled water, simulated gastric fluid) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. In Vitro Dispersion Study: Visually assess the self-emulsification process by adding the SNEDDS pre-concentrate to an aqueous medium under gentle agitation. A stable, clear, or slightly bluish nanoemulsion should form.
In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals under standard laboratory conditions with a 12-h light/dark cycle.
-
Fast animals for 12 hours before the experiment with free access to water.
Procedure:
-
Dosing: a. Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving this compound SNEDDS). A minimum of 5-6 rats per group is recommended. b. Accurately weigh each rat to calculate the required dose volume. c. Administer the formulation orally using a suitable gavage needle (16-18 gauge for rats). The typical dosing volume is 5-10 mL/kg.
-
Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). b. Collect blood into heparinized or EDTA-coated tubes. c. Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: a. Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (see Protocol 3). b. Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, and AUC. c. Calculate the relative bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100.
Bioanalytical Method for this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from a validated method for human plasma and will require optimization and validation for rat plasma.
Materials and Equipment:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
C18 analytical column.
-
This compound analytical standard.
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the samples, like Idoxifene-d5).
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade).
-
Extraction solvent (e.g., a mixture of organic solvents like hexane and ethyl acetate).
-
Rat plasma.
Procedure:
-
Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol). b. Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions.
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the IS working solution and vortex briefly. b. Add 1 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes. c. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Conditions (to be optimized):
-
LC Separation:
-
Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient elution to separate this compound from matrix components.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Optimize the precursor and product ion transitions for this compound and the IS.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for in vivo pharmacokinetic studies.
References
- 1. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific high-performance liquid chromatographic analysis of tamoxifen and its major metabolites by "on-line" extraction and post-column photochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
Technical Support Center: Cell Line Resistance to Nafoxidine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM). Given the limited specific literature on this compound resistance, this guide draws upon established principles of antiestrogen resistance, primarily from studies on Tamoxifen, a closely related compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a non-steroidal antiestrogen that acts as a competitive antagonist of the estrogen receptor (ER).[2][3] It binds to the ER, preventing estrogen from binding and thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in ER-positive breast cancer cell lines.[1]
Q2: How do cell lines develop resistance to this compound?
A: While specific mechanisms for this compound are not extensively documented, resistance to antiestrogens like Tamoxifen, a similar compound, typically develops through several mechanisms:
-
Alterations in the Estrogen Receptor: Mutations in the ESR1 gene can lead to a constitutively active ER that no longer requires estrogen for its function, rendering antiestrogens ineffective.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing the need for ER signaling. The PI3K/AKT/mTOR pathway is a well-documented bypass route in antiestrogen resistance.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes can lead to reduced intracellular concentrations of the active drug.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its effective concentration.
Q3: What is a typical IC50 value for this compound in sensitive breast cancer cell lines?
A: The IC50 value for this compound can vary depending on the cell line and experimental conditions. For ER-positive breast cancer cell lines like MCF-7, IC50 values for antiestrogens are typically in the low micromolar to nanomolar range. It is crucial to determine the IC50 for your specific parental cell line before developing a resistant model.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A: Resistance is confirmed by a significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line. A resistance index (RI), calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line, is often used to quantify the degree of resistance. An RI significantly greater than 1 indicates resistance.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A: While specific off-target effects for this compound are not well-documented in recent literature, like other SERMs, it may have partial agonist effects in some tissues. It is important to consider that high concentrations of any drug can lead to off-target toxicities. Researchers should always include appropriate controls to distinguish between specific anti-estrogenic effects and non-specific cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of developing and characterizing resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | This compound hydrochloride has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility, or the drug may be interacting with components in the serum. | - Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. - When diluting the stock in culture medium, ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. - Warm the medium to 37°C before adding the drug and mix gently but thoroughly. - Visually inspect the medium for any precipitation after adding the drug. If precipitation occurs, consider preparing a fresh, lower concentration stock solution. |
| High variability in cell viability assays | - Inconsistent cell seeding density. - Uneven drug distribution in multi-well plates. - Instability of this compound in the culture medium over long incubation periods. | - Ensure a single-cell suspension and uniform seeding density across all wells. - After adding the drug, gently swirl the plate to ensure even distribution. - For long-term experiments, consider replacing the medium with freshly prepared drug-containing medium every 48-72 hours to maintain a consistent drug concentration. |
| Parental cell line shows high intrinsic resistance to this compound | - The cell line may have naturally low ER expression or pre-existing activation of bypass signaling pathways. - The cell line may have been misidentified or cross-contaminated. | - Confirm the ER status of your parental cell line using Western blot or qPCR. - Perform cell line authentication to ensure its identity. - Consider using a different, well-characterized ER-positive cell line known to be sensitive to antiestrogens, such as MCF-7. |
| Failure to develop a resistant cell line | - The concentration of this compound used for selection is too high, leading to excessive cell death. - The selection period is too short. - The parental cell line is heterogeneous, and the resistant sub-population is very small. | - Start the selection process with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration as the cells adapt. - Developing a resistant cell line is a long-term process that can take several months of continuous culture. - Consider single-cell cloning to isolate and expand resistant colonies. |
| Resistant cell line loses its resistance over time | - The resistance mechanism is unstable without continuous selective pressure. | - Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line). - Regularly re-evaluate the IC50 of the resistant line to monitor its resistance phenotype. - Prepare and freeze down stocks of the resistant cell line at early passages. |
Quantitative Data Summary
The following table presents a hypothetical example of IC50 values for this compound in a sensitive parental breast cancer cell line and a derived resistant subline. This data is for illustrative purposes to demonstrate how to present such findings. Researchers must determine these values experimentally for their specific cell models.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| MCF-7 (Parental) | This compound | 0.5 | - |
| MCF-7/NAF-R (Resistant) | This compound | 5.0 | 10 |
Note: The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a this compound-resistant cell line from a sensitive parental line (e.g., MCF-7) using a continuous exposure method.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth.
-
Initiate continuous exposure: Culture the parental cells in their complete growth medium containing a low concentration of this compound (e.g., the IC10 or IC20).
-
Monitor and subculture: Monitor the cells regularly. Initially, a significant number of cells will die. The surviving cells will eventually resume proliferation. When the cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.
-
Gradually increase the concentration: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat the cycle: Continue this process of gradual dose escalation and subculturing for several months.
-
Isolate and characterize resistant clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), you can consider the population to be resistant. At this point, you can either maintain the polyclonal population or perform single-cell cloning to isolate monoclonal resistant cell lines.
-
Confirm resistance: Perform a cell viability assay to determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line. A significant increase in the IC50 confirms resistance.
-
Cryopreserve resistant cells: Freeze down aliquots of the resistant cell line at early passages for future use.
Protocol 2: Western Blot Analysis of ERα and p-Akt
This protocol outlines the steps for analyzing the expression and phosphorylation status of key proteins in the ER and PI3K/AKT signaling pathways.
Materials:
-
Parental and this compound-resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell lysis: Grow parental and resistant cells to 70-80% confluency. Treat with this compound as required for your experiment. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-ERα) overnight at 4°C with gentle agitation.
-
Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and re-probing (optional): The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-p-Akt, and then a loading control like β-actin).
Visualizations
Caption: Signaling pathways in this compound action and resistance.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of estrogen-induced uterine responses by the antiestrogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nafoxidine's Side Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects associated with nafoxidine in preclinical models. The information is compiled from available preclinical and clinical data.
Troubleshooting Guides
Issue 1: Dermatological Side Effects - Ichthyosis, Dryness, and Scaling
Symptoms: Your animal models (e.g., rats, mice) exhibit dry, flaky, and thickened skin, resembling ichthyosis, following this compound administration.
Possible Causes:
-
Mechanism of Action: this compound, as a Selective Estrogen Receptor Modulator (SERM), can disrupt estrogen signaling, which is crucial for maintaining skin homeostasis, including hydration and barrier function.[1][2]
-
Off-Target Effects: The compound may have off-target effects on pathways involved in lipid metabolism and epidermal differentiation.
Troubleshooting Steps:
-
Dose Reduction: Investigate if a lower dose of this compound can maintain therapeutic efficacy while reducing the severity of the skin-related side effects.[3]
-
Topical Emollients: Apply non-medicated, hydrating emollients to the affected skin areas. While not a mitigation of the drug's effect, it can manage the clinical signs.
-
Co-administration with Moisturizing Agents: Explore the systemic or topical co-administration of agents known to improve skin hydration and barrier function.
-
Alternative SERM: If the dermatological effects are severe and unmanageable, consider evaluating a different SERM with a potentially more favorable skin safety profile.
Issue 2: Photosensitivity Reactions
Symptoms: Animals show signs of exaggerated sunburn, erythema, or edema in skin areas exposed to light after this compound treatment.
Possible Causes:
-
Phototoxicity: this compound may absorb UVA radiation, leading to the formation of reactive oxygen species that cause cellular damage.[4][5] This is a known side effect of other SERMs like tamoxifen.
Troubleshooting Steps:
-
Controlled Lighting Environment: House the animals in a controlled lighting environment with reduced exposure to UV radiation.
-
Sunscreen Application: For localized studies, consider the application of a broad-spectrum sunscreen to exposed skin areas, although this may not be feasible for systemic toxicity studies.
-
Antioxidant Co-administration: Investigate the potential of co-administering antioxidants to quench the reactive oxygen species generated during the phototoxic reaction.
-
Timing of Dosing: Administering the drug during the dark cycle of the animal's light-dark schedule might reduce the immediate photosensitive reaction, as was suggested for tamoxifen.
Issue 3: Ocular Side Effects - Cataract Formation
Symptoms: Slit-lamp examination of animal eyes reveals lens opacities consistent with cataract formation.
Possible Causes:
-
Oxidative Stress: Drug-induced cataracts are often linked to increased oxidative stress in the lens.
-
Direct Lenticular Toxicity: this compound or its metabolites may directly interact with lens proteins, leading to aggregation and opacity.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine the dose- and duration-dependency of cataract formation to identify a potential therapeutic window with a lower risk.
-
Antioxidant Supplementation: Consider dietary supplementation with antioxidants known to protect against oxidative stress in the lens.
-
Ophthalmic Examinations: Implement regular and thorough ophthalmic examinations in your study protocol to detect early signs of lenticular changes.
-
Alternative Models: If cataract formation is a significant issue, consider using in vitro or ex vivo lens models to screen for cataractogenic potential of related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in preclinical models?
A1: Based on clinical data and reports from preclinical studies with related compounds, the most anticipated side effects in animal models include dermatological toxicities such as ichthyosis (dry, scaly skin), partial hair loss, and photosensitivity. Ocular toxicities, specifically cataract formation, have also been a concern with long-term administration.
Q2: Are there any established protocols to mitigate this compound-induced skin toxicity in rats?
A2: There are no specific, validated protocols for mitigating this compound-induced skin toxicity in rats published in readily available literature. However, general approaches used for managing drug-induced skin reactions can be adapted. These include dose reduction, topical application of emollients, and housing animals in controlled environments to minimize external irritants like UV light.
Q3: What signaling pathways are likely involved in this compound's side effects?
A3: The dermatological side effects are likely linked to the disruption of Estrogen Receptor (ER) signaling in the skin, which is vital for maintaining homeostasis, hydration, and barrier function. Phototoxicity is thought to be a non-immunologic reaction initiated by the absorption of UV radiation by the drug molecule. The development of cataracts may be linked to increased oxidative stress within the lens. Additionally, pathways like VEGF signaling , which are involved in cutaneous angiogenesis and inflammation, could be indirectly affected.
Q4: Is there a recommended animal model for studying this compound's side effects?
A4: While specific models for this compound are not extensively documented, standard preclinical toxicology studies in rats and mice have been used for other SERMs and would be appropriate. For studying ichthyosis, genetic models of ichthyosis could be used to understand the exacerbating effects of the drug. For cataract research, models of selenite-induced cataracts in rats are well-established for studying oxidative stress-related lens opacification.
Q5: How can I monitor for the onset of these side effects in my animal studies?
A5: Regular and detailed clinical observations are crucial. For dermatological effects, this includes daily visual inspection of the skin and fur, noting any dryness, scaling, erythema, or hair loss. For photosensitivity, observe animals for skin reactions after exposure to light. For ocular effects, regular slit-lamp examinations by a trained professional are the gold standard for detecting cataracts.
Data Presentation
Table 1: Summary of Potential this compound Side Effects and Mitigation Strategies in Preclinical Models
| Side Effect | Animal Model | Potential Mitigation Strategy | Key Monitoring Parameters |
| Ichthyosis/Dermatitis | Rats, Mice | Dose reduction, Topical emollients | Skin scoring (dryness, scaling, erythema), Histopathology |
| Phototoxicity | Rats, Mice | Controlled lighting (reduced UV), Antioxidant co-administration, Dosing schedule adjustment | Visual assessment of skin after light exposure, Erythema scoring |
| Cataracts | Rats | Dose reduction, Antioxidant supplementation | Slit-lamp examination, Lens opacity scoring, Histopathology of the lens |
Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity in a Rodent Model
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at various dose levels. Include a vehicle control group.
-
Clinical Observation: Perform daily visual assessments of the skin and fur. Use a standardized scoring system to grade dryness, scaling, erythema, and alopecia.
-
Histopathology: At the end of the study, collect skin samples from the dorsal and ventral surfaces. Perform H&E staining to evaluate for hyperkeratosis, acanthosis, and inflammatory infiltrates.
-
Data Analysis: Compare the incidence and severity of skin lesions between the treatment and control groups.
Protocol 2: Evaluation of Phototoxicity Potential
-
Animal Model: Hairless mice or rats with shaved dorsal skin.
-
Drug Administration: Administer a single dose of this compound.
-
Irradiation: After a set time post-dosing (to allow for drug distribution), expose a defined area of the skin to a non-erythemal dose of UVA/UVB radiation. A non-irradiated, drug-treated site and a vehicle-treated, irradiated site should be included as controls.
-
Evaluation: Assess the irradiated and non-irradiated sites for signs of erythema and edema at 24, 48, and 72 hours post-irradiation. Use a scoring system to quantify the reaction.
-
Histopathology: Collect skin samples from the test and control sites for histological examination to assess for signs of cellular damage.
Protocol 3: Monitoring for Cataract Formation
-
Animal Model: Long-term studies in rats (e.g., 6 months or longer).
-
Drug Administration: Administer this compound daily at multiple dose levels.
-
Ophthalmic Examination: Perform baseline and monthly slit-lamp examinations on all animals. Dilate the pupils for better visualization of the lens.
-
Cataract Grading: Use a standardized grading system to classify the location and severity of any lens opacities.
-
Post-mortem Analysis: At the termination of the study, enucleate the eyes and perform histopathological analysis of the lenses to confirm the presence and characteristics of the cataracts.
Visualizations
Caption: Estrogen Receptor Signaling Pathway in Skin Homeostasis.
Caption: Troubleshooting Workflow for this compound Side Effects.
References
- 1. Targeting estrogen signaling and biosynthesis for aged skin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Influencing Skin Aging and the Important Role of Estrogens and Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VEGF-C/VEGFR3 signaling pathway contributes to resolving chronic skin inflammation by activating lymphatic vessel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
Ensuring Consistent Nafoxidine Activity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable results when working with Nafoxidine. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data presented in accessible formats to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action is to competitively inhibit the binding of estradiol to the estrogen receptor (ER), thereby acting as an estrogen antagonist.[2][3] This interaction blocks the downstream signaling pathways that are normally activated by estrogen, which can inhibit the proliferation of estrogen-dependent cancer cells.
Q2: How should I prepare and store this compound stock solutions?
A2: For consistent activity, proper preparation and storage of this compound are critical. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For long-term storage (up to 6 months), the stock solution should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[4] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the common causes of inconsistent this compound activity in cell culture experiments?
A3: Inconsistent activity can arise from several factors:
-
Improper Storage: Degradation of this compound due to incorrect storage temperatures or multiple freeze-thaw cycles.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have independent effects on cell viability and proliferation.
-
Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to this compound.
-
Media Components: Components in the cell culture medium, such as phenol red (a weak estrogen agonist), can interfere with this compound's activity.
-
Incubation Time and Concentration: Sub-optimal incubation times or concentrations can lead to variable or weak responses.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, as a SERM, this compound's potential in combination therapies is an area of research. Its mechanism of blocking the estrogen receptor can be synergistic with other agents that target different pathways involved in cancer cell growth and survival. However, optimal combinations and potential interactions should be experimentally determined for each specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | 1. Inactive Compound: The this compound stock may have degraded due to improper storage. 2. Sub-optimal Concentration: The concentration used may be too low to elicit a response in the specific cell line. 3. Short Incubation Time: The treatment duration may be insufficient for the effects to manifest. 4. Resistant Cell Line: The cell line may be estrogen receptor-negative (ER-) or have developed resistance. | 1. Prepare a fresh stock solution from a new vial of this compound powder. Ensure proper storage conditions are met. 2. Perform a dose-response experiment to determine the optimal concentration range for your cell line. 3. Extend the incubation time. A time-course experiment can help identify the optimal duration. 4. Confirm the ER status of your cell line. If the cells are ER-, this compound is unlikely to be effective. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can experience different environmental conditions (e.g., evaporation), affecting cell growth. 3. Inaccurate Pipetting: Errors in pipetting the compound or reagents. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize edge effects. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected cell death or toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. 2. Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media, leading to localized high concentrations and toxicity. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Prepare a serial dilution of the stock solution to achieve the desired final concentration. 2. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a lower concentration stock or using a different solvent if compatible. |
| Results are not reproducible across experiments | 1. Variation in Cell Passage Number: Cellular responses can change with increasing passage numbers. 2. Inconsistent Culture Conditions: Fluctuations in incubator CO2 levels, temperature, or humidity. 3. Different Lots of Reagents: Variability between different batches of media, serum, or other reagents. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Regularly monitor and calibrate incubator settings. 3. Test new lots of critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
-
Protocol 2: In Vitro Treatment of MCF-7 Cells with this compound
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment Preparation:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Analysis: Assess cell viability, proliferation, or other relevant endpoints using an appropriate assay (e.g., MTT, CellTiter-Glo).
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 | ~1 µM - 5 µM | MCF-7 | General literature |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | N/A | |
| Solubility | Soluble in DMSO | N/A |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for this compound Treatment.
This compound's Effect on Estrogen Signaling.
Troubleshooting Logic Flowchart.
References
Validation & Comparative
A Comparative Analysis of Nafoxidine and Tamoxifen Binding to Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nafoxidine and Tamoxifen, two pioneering non-steroidal Selective Estrogen Receptor Modulators (SERMs), focusing on their binding characteristics to estrogen receptors (ERs). By examining their binding affinities, receptor subtype selectivity, and the experimental methodologies used for their characterization, this document aims to offer a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and Tamoxifen
This compound and Tamoxifen are both triphenylethylene derivatives that have played a significant role in the treatment of estrogen receptor-positive breast cancer.[1] Their therapeutic effects are primarily mediated through competitive binding to estrogen receptors, leading to a modulation of estrogen-driven gene expression. While both compounds are classified as SERMs, their distinct pharmacological profiles arise from differences in their interaction with ERα and ERβ, the two major estrogen receptor subtypes. Understanding these differences at the molecular level is crucial for the development of next-generation SERMs with improved tissue selectivity and therapeutic indices.
Quantitative Comparison of Binding Affinities
Direct comparison of the binding affinities of this compound and Tamoxifen from a single study under identical experimental conditions is limited in the published literature. The following table summarizes available data from various sources, highlighting the need for caution when comparing absolute values due to inter-study variability in experimental setups.
| Compound | Receptor/Tissue Source | Binding Parameter | Value | Reference |
| Tamoxifen | Guinea Pig Fetal Uterus (Estrogen Receptor Site A) | Kd | 1.8 ± 0.4 nM | [2] |
| This compound | Ovariectomized Rat Model | In vivo efficacy | Less efficacious than Tamoxifen and Raloxifene | [3] |
Note: The Kd value for Tamoxifen represents its dissociation constant, with a lower value indicating higher binding affinity. The data for this compound is based on an in vivo study of bone mineral density and does not represent a direct measure of binding affinity. One study noted that the triphenylethylene class of antiestrogens, which includes this compound and Tamoxifen, also binds to a specific site distinct from the estrogen receptor, designated as Site B, for which Tamoxifen has a high affinity (Kd 0.39 ± 0.01 nM).[2]
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound and Tamoxifen exert their effects by competitively inhibiting the binding of estradiol to estrogen receptors. Upon binding, they induce a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a tissue-specific modulation of gene transcription. In breast tissue, both drugs act as antagonists, inhibiting the proliferation of ER-positive cancer cells.
Caption: Estrogen receptor signaling pathway modulated by estradiol and SERMs.
Experimental Protocols
The binding affinities of this compound and Tamoxifen to estrogen receptors are typically determined using competitive radioligand binding assays.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound or Tamoxifen) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.
Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ, or cytosolic extracts from estrogen target tissues (e.g., rat uterus).
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound, Tamoxifen.
-
Assay Buffer: Tris-based buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: If using tissue, homogenize in ice-cold assay buffer and prepare a cytosolic fraction by ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand ([³H]-estradiol) and the receptor preparation.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound or Tamoxifen) to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry or dextran-coated charcoal to each tube to separate the receptor-bound radioligand from the free radioligand. Centrifuge the tubes to pellet the separation medium.
-
Quantification: Measure the radioactivity in the pellets (bound fraction) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and Tamoxifen are important tools in the study of estrogen receptor function and have been instrumental in the treatment of breast cancer. While they share a common mechanism of action as SERMs, subtle differences in their binding affinities and interactions with ER subtypes likely contribute to their distinct pharmacological profiles. The available data, though not always directly comparable, suggests that Tamoxifen has a high affinity for the estrogen receptor. Further studies employing standardized assay conditions are necessary to provide a more definitive head-to-head comparison of the binding characteristics of these two influential SERMs. This will undoubtedly aid in the rational design of future generations of estrogen receptor modulators with enhanced efficacy and safety.
References
- 1. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene, tamoxifen, this compound, or estrogen effects on reproductive and nonreproductive tissues in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafoxidine vs. Raloxifene: A Comparative Analysis of Their Effects on Bone Density in Rodent Models
For researchers and professionals in the field of drug development, understanding the nuanced effects of selective estrogen receptor modulators (SERMs) on bone health is critical. This guide provides a detailed comparison of two such compounds, nafoxidine and raloxifene, focusing on their impact on bone density in ovariectomized rat models, a standard preclinical model for postmenopausal osteoporosis.
Quantitative Efficacy on Bone Mineral Density
A key study directly compared the efficacy of this compound and raloxifene in preventing the loss of volumetric bone mineral density (BMD) in the distal femur metaphysis of ovariectomized rats. The results, summarized below, indicate that while both compounds inhibit bone loss, raloxifene demonstrates greater potency.
| Treatment Group | Change in Volumetric BMD (mg/cc) vs. Ovariectomized Control | Half-Maximal Efficacious Dose (ED50) (mg/kg) |
| Ovariectomized (OVX) Control | -12% to -20% (Significant loss, P<0.01) | N/A |
| This compound | Less efficacious than Raloxifene | Not explicitly calculated, but higher than Raloxifene |
| Raloxifene | Potent inhibition of BMD loss | Higher than Ethynyl Estradiol and Tamoxifen |
| Ethynyl Estradiol (for comparison) | Potent inhibition of BMD loss | 0.04 |
| Tamoxifen (for comparison) | Potent inhibition of BMD loss | ~0.12 |
Data synthesized from a comparative study on various SERMs in ovariectomized rats[1].
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the data and for designing future experiments. Below are detailed protocols for evaluating the effects of these SERMs on bone density in ovariectomized rats.
Ovariectomized Rat Model of Osteoporosis
A widely accepted and utilized preclinical model for postmenopausal osteoporosis is the ovariectomized (OVX) rat. This model effectively mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.
Animal Model:
-
Species and Strain: Adult female Sprague-Dawley or Wistar rats are commonly used[1][2].
-
Age: Mature rats, for instance, six months old, are often selected to model the postmenopausal state[1].
-
Housing: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum.
Surgical Procedure:
-
Ovariectomy (OVX): Rats are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation, where the ovaries are exposed but not removed, is performed on the control group[2].
Dosing and Treatment:
-
Administration: The compounds (this compound, raloxifene) or vehicle (control) are administered orally, often daily, for a specified period, such as five to six weeks.
-
Dosage: Dosages can vary. For example, in one study, raloxifene was administered at a dose of 3 mg/kg. Another study used a range of doses from 0.1 to 10 mg/kg per day for raloxifene to determine the ED50.
Bone Density Assessment:
-
Method: Volumetric bone mineral density is a key endpoint. This is often measured using techniques like computed tomography (CT) of specific skeletal sites, such as the distal femur or proximal tibia.
-
Analysis: The data is analyzed to compare the BMD of the treated groups against the ovariectomized and sham control groups.
Mechanism of Action and Signaling Pathways
Both this compound and raloxifene are classified as SERMs. Their primary mechanism of action involves binding to estrogen receptors (ERs) and exerting tissue-selective estrogen agonist or antagonist effects. In bone, they act as estrogen agonists, which is beneficial for maintaining bone density.
The binding of a SERM to an estrogen receptor induces a conformational change in the receptor. This altered receptor-ligand complex then interacts with co-activator and co-repressor proteins to modulate the transcription of target genes.
References
A Comparative Analysis of Nafoxidine and Fulvestrant Efficacy in Estrogen Receptor-Positive (ER+) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Nafoxidine and Fulvestrant, two estrogen receptor (ER) targeted therapies, in ER-positive (ER+) breast cancer cells. This analysis is based on a review of preclinical data to assist researchers and drug development professionals in understanding the distinct mechanisms and potencies of these compounds.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment. These therapies primarily fall into two categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). This compound, a non-steroidal triphenylethylene derivative, is classified as a SERM, while Fulvestrant is a steroidal pure antiestrogen and the first clinically approved SERD. Understanding the differences in their mechanisms and efficacy is crucial for the development of novel and more effective endocrine therapies.
Mechanism of Action
This compound, like other SERMs, acts as a competitive inhibitor of estradiol binding to the estrogen receptor. This binding induces a conformational change in the receptor that prevents its productive interaction with coactivators, thereby inhibiting the transcription of estrogen-responsive genes. However, SERMs can also exhibit partial agonist activity in some tissues.
Fulvestrant, on the other hand, is a pure ER antagonist. It binds to the estrogen receptor with high affinity and induces a distinct conformational change that not only blocks coactivator binding but also leads to the destabilization and subsequent degradation of the ERα protein via the proteasome pathway. This dual mechanism of antagonism and degradation results in a more complete shutdown of ER signaling.
Quantitative Comparison of Efficacy
The following table summarizes the available in vitro efficacy data for this compound and Fulvestrant in the ER+ human breast cancer cell line, MCF-7. It is important to note that direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited, particularly for the older compound, this compound.
| Compound | Drug Class | Target | Cell Line | IC50 (Growth Inhibition) | Citation |
| Fulvestrant | SERD | Estrogen Receptor α (ERα) | MCF-7 | ~0.29 nM - 0.8 nM | [1][2][3] |
| This compound | SERM | Estrogen Receptor α (ERα) | MCF-7 | Not readily available |
Note: The IC50 value for Fulvestrant can vary slightly between studies due to different experimental conditions.
While a direct IC50 value for this compound's inhibition of MCF-7 cell proliferation is not available in recent literature, older studies have characterized its antiestrogenic properties. For instance, in vitro studies have shown that this compound's affinity for the estrogen receptor is approximately 4% of that of estradiol[4]. In comparison, studies on the well-characterized SERM, Tamoxifen, have reported IC50 values for growth inhibition in MCF-7 cells in the micromolar range (e.g., 13.57 µM)[5]. Given that this compound and Tamoxifen belong to the same class of compounds, it can be inferred that this compound's potency in inhibiting cell proliferation is likely to be significantly lower than that of Fulvestrant.
Experimental Protocols
Detailed methodologies for key experiments used to compare the efficacy of ER-targeted therapies are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of a compound on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium
-
This compound and Fulvestrant stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with phenol red-free medium containing a range of concentrations of this compound or Fulvestrant (e.g., from 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for ERα Degradation
This protocol is used to assess the effect of the compounds on the protein levels of ERα.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
Phenol red-free medium
-
This compound and Fulvestrant stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or Fulvestrant at a specified concentration (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of ERα protein, normalized to the loading control.
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways affected by this compound and Fulvestrant, as well as the experimental workflow for their comparison, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of the anti-oestrogen, this compound hydrochloride, with the soluble nuclear oestradiol-binding protein in chick liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nafoxidine and Clomifene for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two significant selective estrogen receptor modulators (SERMs), Nafoxidine and Clomifene. Both compounds have been instrumental in endocrine research, with applications spanning oncology and reproductive medicine. This document synthesizes available preclinical data to facilitate informed decisions in experimental design and drug development.
Introduction
This compound and Clomifene are nonsteroidal triphenylethylene derivatives that exhibit tissue-selective estrogen receptor agonist and antagonist activities. Historically, this compound was primarily investigated as a treatment for breast cancer, while Clomifene is widely used for ovulation induction in treating infertility.[1] Despite their distinct clinical applications, their shared mechanism of action as SERMs necessitates a comparative analysis of their pharmacological profiles for research purposes.
Chemical and Physical Properties
A fundamental comparison begins with the distinct molecular structures and properties of this compound and Clomifene, which underpin their differential biological activities.
| Property | This compound | Clomifene |
| Chemical Structure | ||
| Molecular Formula | C₂₉H₃₁NO₂ | C₂₆H₂₈ClNO |
| Molecular Weight | 425.56 g/mol | 405.96 g/mol |
| CAS Number | 1845-11-0 | 911-45-5 |
Mechanism of Action: Estrogen Receptor Signaling
Both this compound and Clomifene exert their effects by binding to estrogen receptors (ERα and ERβ), leading to conformational changes that recruit different co-regulators to target gene promoters. This differential recruitment is the basis for their tissue-specific agonist and antagonist effects. In tissues like the breast, they can act as antagonists, inhibiting the proliferative effects of estrogen, while in other tissues, they may exhibit estrogenic (agonist) activity.
Below is a diagram illustrating the generalized signaling pathway of estrogen and the mechanism of action for SERMs like this compound and Clomifene.
Clomiphene citrate has been shown to elicit its dual agonistic and antagonistic effects differently via ERα and ERβ. It can act as an agonist or antagonist through ERα depending on the concentration of co-existing estradiol, while it primarily acts as an antagonist via ERβ.[2]
Head-to-Head Experimental Data
Direct comparative studies of this compound and Clomifene are limited. However, some studies provide valuable insights into their differential effects.
Inhibition of Volume-Regulated Anion Channels (VRACs)
A study investigating the off-target effects of these SERMs found that both potently inhibit volume-regulated anion channels (VRACs) in cultured endothelial cells. This action is independent of estrogen receptors and may contribute to their anti-angiogenic properties.[3]
| Parameter | This compound | Clomifene |
| IC₅₀ for VRAC Inhibition | 1.61 ± 0.29 µM | 1.03 ± 0.14 µM |
| Hill Coefficient | 1.24 ± 0.19 | 1.40 ± 0.21 |
Data from De Lorenzo et al. (2002), obtained from experiments on calf pulmonary artery endothelial (CPAE) cells.[3]
Inhibition of Endothelial Cell Proliferation
The same study also evaluated the impact of both compounds on the proliferation of endothelial cells, a key process in angiogenesis.
| Parameter | This compound | Clomifene |
| IC₅₀ for Cell Proliferation Inhibition | 1.66 ± 0.21 µM | 1.98 ± 0.17 µM |
Data from De Lorenzo et al. (2002), assessing the growth of CPAE cells.[3]
Effects on Uterine Cells
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Objective: To determine the IC₅₀ (the concentration of a competitor that inhibits 50% of the maximum binding of a radiolabeled ligand) of this compound and Clomifene for the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, Clomifene)
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg) in the presence of increasing concentrations of the competitor compound (this compound or Clomifene).
-
Incubation: The reaction mixtures are incubated to reach equilibrium (e.g., overnight at 4°C).
-
Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is washed multiple times with buffer to remove unbound [³H]-estradiol.
-
Quantification: Ethanol is added to elute the bound [³H]-estradiol from the HAP pellet. The eluate is mixed with scintillation fluid, and radioactivity is measured using a scintillation counter.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of total [³H]-estradiol binding against the log concentration of the competitor. The IC₅₀ value is determined from this curve.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic or anti-estrogenic effects of compounds on the proliferation of ER-positive breast cancer cells.
Objective: To determine the dose-response effect of this compound and Clomifene on the proliferation of MCF-7 cells, alone and in the presence of estradiol.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete Growth Medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics)
-
Hormone-free medium (phenol red-free EMEM with charcoal-stripped FBS)
-
Test compounds (this compound, Clomifene) and 17β-estradiol
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, SRB, or AlamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 4,000-5,000 cells per well in hormone-free medium and allowed to attach for 24-48 hours.
-
Treatment: The medium is replaced with fresh hormone-free medium containing various concentrations of this compound or Clomifene, either alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).
-
Incubation: The plates are incubated for a period of 6 days, with media changes every 2 days.
-
Assessment of Cell Proliferation: At the end of the incubation period, a cell viability assay is performed according to the manufacturer's instructions. For an MTT assay, for example, MTT reagent is added to each well and incubated, followed by the addition of a solubilizing agent.
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control. Dose-response curves are plotted to determine the EC₅₀ (for agonist effects) or IC₅₀ (for antagonist effects).
The following diagram illustrates a typical experimental workflow for evaluating SERMs.
Summary and Conclusion
This compound and Clomifene, while structurally related, exhibit distinct pharmacological profiles that have led to different clinical applications.
-
Clomifene is a more potent inhibitor of volume-regulated anion channels than this compound, suggesting potentially stronger off-target effects related to ion channel modulation.
-
This compound shows slightly greater potency in inhibiting endothelial cell proliferation in the studied model, which may be relevant to its investigation as an anti-cancer agent.
-
Both compounds have demonstrated efficacy in the treatment of advanced breast cancer, with response rates in some studies around 30-35%. However, this compound's clinical development was hampered by side effects, including dermatological toxicity.
-
Clomifene's primary clinical utility is in ovulation induction, a context in which this compound has not been extensively studied.
For researchers, the choice between this compound and Clomifene will depend on the specific research question. This compound may serve as a historical reference compound in breast cancer studies, while Clomifene is a critical tool for investigating reproductive endocrinology and the mechanisms of ovulation. The provided experimental protocols offer a framework for conducting direct, quantitative comparisons to further elucidate their nuanced differences in various biological systems.
References
- 1. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of volume-regulated anion channels in cultured endothelial cells by the anti-oestrogens clomiphene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stimulation of uterine cells by this compound and clomiphene: relationship between nuclear estrogen receptors and type II estrogen binding sites and cellular growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Nafoxidine: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of Nafoxidine's binding affinity and functional activity across a panel of nuclear receptors, supported by experimental data and detailed protocols.
This compound, a non-steroidal selective estrogen receptor modulator (SERM), is primarily recognized for its interaction with estrogen receptors (ERs). However, its potential for cross-reactivity with other members of the nuclear receptor superfamily is a critical aspect of its pharmacological profile. This guide delves into the binding affinities and functional implications of this compound's interactions with Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), Progesterone Receptor (PR), Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR).
Comparative Analysis of this compound's Binding Affinity
The primary mechanism of action for this compound involves its competitive binding to estrogen receptors, where it exhibits tissue-specific agonist and antagonist effects. While its affinity for ERs is well-documented, its interaction with other nuclear receptors is less characterized. The following table summarizes the available quantitative data on the binding affinity of this compound for various nuclear receptors.
| Nuclear Receptor | Ligand | Binding Affinity Metric | Value | Reference |
| Estrogen Receptor α (ERα) | This compound | RBA vs. Estradiol | 1-6% | [1] |
| Estrogen Receptor β (ERβ) | This compound | RBA vs. Estradiol | 1-6% | [1] |
| Progesterone Receptor (PR) | This compound | Not Reported | - | - |
| Androgen Receptor (AR) | This compound | Not Reported | - | - |
| Glucocorticoid Receptor (GR) | This compound | Not Reported | - | - |
| Mineralocorticoid Receptor (MR) | This compound | Not Reported | - | - |
While direct quantitative binding data for the Progesterone Receptor is scarce, studies have indicated a functional interaction. For instance, this compound has been shown to inhibit the estradiol-induced synthesis of cytoplasmic progesterone receptors[1]. Conversely, some antiestrogenic derivatives of this compound have been observed to stimulate the synthesis of progesterone receptors[2]. These findings suggest an indirect regulatory effect of this compound on PR expression and signaling, warranting further investigation into its direct binding potential.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are essential. The following sections outline the methodologies for two key assays used to determine the binding affinity and functional activity of compounds like this compound with nuclear receptors.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific nuclear receptor.
Objective: To determine the relative binding affinity (RBA) or the inhibitory constant (Ki) of this compound for a panel of nuclear receptors (ERα, ERβ, PR, AR, GR, MR).
Materials:
-
Purified recombinant human nuclear receptor proteins (ERα, ERβ, PR, AR, GR, MR)
-
Radiolabeled ligands specific for each receptor (e.g., [³H]-Estradiol for ERs, [³H]-R5020 for PR, [³H]-R1881 for AR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR)
-
This compound hydrochloride
-
Assay buffer (e.g., Tris-based buffer with additives to ensure protein stability)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled reference ligand for each receptor in the assay buffer. Prepare a working solution of the radiolabeled ligand.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the nuclear receptor protein with a fixed concentration of the corresponding radiolabeled ligand in the presence of increasing concentrations of this compound or the unlabeled reference ligand. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled ligand).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Competitive Binding Assay
Caption: Workflow for determining binding affinity using a radioligand competitive binding assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of a ligand binding to its receptor by quantifying the transcriptional activation of a reporter gene.
Objective: To determine the agonist or antagonist activity of this compound on the transcriptional activity of nuclear receptors.
Materials:
-
Mammalian cell line with low endogenous nuclear receptor activity (e.g., HEK293 or CHO-K1)
-
Expression vector containing the full-length cDNA of the nuclear receptor of interest
-
Reporter vector containing a luciferase gene under the control of a promoter with hormone response elements (HREs) specific for the nuclear receptor
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound hydrochloride and reference agonists/antagonists
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the nuclear receptor expression vector and the corresponding luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a known agonist (positive control), or a known antagonist (for antagonist mode). For antagonist assays, co-treat with a fixed concentration of the agonist.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. For agonist mode, plot the fold induction of luciferase activity against the logarithm of this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist mode, plot the percentage of inhibition of the agonist-induced activity against the logarithm of this compound concentration to determine the IC50 value.
Experimental Workflow for Luciferase Reporter Gene Assay
Caption: Workflow for assessing functional activity using a luciferase reporter gene assay.
Signaling Pathways
Understanding the signaling pathways of the nuclear receptors that interact with this compound is crucial for interpreting its pharmacological effects.
Estrogen Receptor (ER) Signaling Pathway
Estrogen receptors, upon binding to ligands like estradiol or SERMs like this compound, undergo a conformational change. This leads to dimerization and translocation to the nucleus, where the complex binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of target genes, leading to various physiological effects. The tissue-specific agonist or antagonist activity of SERMs is determined by the unique conformation they induce in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins.
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the Estrogen Receptor signaling pathway.
Progesterone Receptor (PR) Signaling Pathway
Similar to ERs, the Progesterone Receptor is a ligand-activated transcription factor. Upon binding to progesterone, PR dimerizes and translocates to the nucleus to bind to Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby regulating their expression. The interaction of this compound with this pathway, as suggested by its inhibitory effect on PR induction, could have significant implications for its overall pharmacological profile, particularly in hormone-responsive tissues.
Progesterone Receptor Signaling Pathway
Caption: Simplified diagram of the Progesterone Receptor signaling pathway.
Conclusion
This guide highlights the current understanding of this compound's cross-reactivity with nuclear receptors. While its primary interaction is with estrogen receptors, evidence suggests a functional interplay with the progesterone receptor. The lack of quantitative binding data for this compound against a broader panel of nuclear receptors, including the androgen, glucocorticoid, and mineralocorticoid receptors, underscores a significant knowledge gap. Further comprehensive screening using the detailed experimental protocols provided herein is crucial for a complete characterization of this compound's selectivity and potential off-target effects. Such data will be invaluable for researchers and drug development professionals in advancing our understanding of this important selective estrogen receptor modulator.
References
- 1. Effects of this compound on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioestrogenic derivatives of this compound stimulate progesterone receptor synthesis in vivo [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles: Nafoxidine and its Alternatives in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Selective Estrogen Receptor Modulators (SERMs)
This guide provides a comprehensive comparative analysis of the gene expression profiles induced by Nafoxidine and its prominent alternatives, Tamoxifen and Raloxifene. As Selective Estrogen Receptor Modulators (SERMs), these compounds are pivotal in the treatment and study of estrogen receptor-positive (ER+) breast cancer. Their differential effects on gene expression underscore their unique therapeutic profiles and provide valuable insights for drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a clear comparison.
Executive Summary
This compound, a first-generation non-steroidal antiestrogen, has been instrumental in early breast cancer therapy research.[1][2][3] While it effectively inhibits estrogen-induced tumor growth, its clinical use has been largely superseded by newer generation SERMs like Tamoxifen and Raloxifene due to their improved efficacy and safety profiles.[4][5] This guide delves into the molecular distinctions of these compounds by comparing their impact on global gene expression.
Comparative Gene Expression Profiles
The following tables summarize the known effects of this compound, Tamoxifen, and Raloxifene on gene expression. It is important to note that the data for this compound is less extensive than for the other two SERMs.
Table 1: Overview of Gene Regulation by this compound, Tamoxifen, and Raloxifene in ER+ Breast Cancer Cells
| Feature | This compound | Tamoxifen | Raloxifene |
| Primary Mechanism of Action | Competitive antagonist of the estrogen receptor. | Mixed agonist/antagonist of the estrogen receptor. | Predominantly an antagonist of the estrogen receptor in breast and uterine tissue. |
| Effect on Estrogen-Induced Gene Expression | Primarily antagonistic, inhibiting the expression of estrogen-responsive genes. | Mixed effects; antagonizes many estrogen-induced genes but can have partial agonist effects on others. | Generally antagonizes estrogen-induced gene expression in breast cancer cells. |
| Number of Regulated Genes | Data is limited, but it is known to alter the expression of key estrogen-responsive genes. | Regulates hundreds to thousands of genes, with both up- and down-regulation observed. | Modulates a distinct set of genes, often with less agonistic activity compared to Tamoxifen. |
| Key Upregulated Genes | (Limited Data) May induce a specific set of genes distinct from other SERMs. | TFF1 (pS2), GREB1, various cell cycle inhibitors. | (Fewer than Tamoxifen) Some studies report upregulation of genes involved in apoptosis and cell adhesion. |
| Key Downregulated Genes | Proliferation-associated genes (e.g., those regulated by E2F transcription factors). | Genes involved in cell cycle progression (e.g., CCND1), growth factor signaling pathways. | Proliferation and survival pathway genes. |
Table 2: Comparison of Effects on Key Estrogen-Responsive Genes
| Gene | This compound Effect | Tamoxifen Effect | Raloxifene Effect | Citation(s) |
| TFF1 (pS2) | Antagonist (inhibits estrogen-induced expression) | Mixed (can have partial agonist activity) | Antagonist | |
| GREB1 | Antagonist | Mixed (can have partial agonist activity) | Antagonist | |
| CCND1 (Cyclin D1) | Antagonist | Antagonist | Antagonist | |
| MYC | Antagonist | Antagonist | Antagonist |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following is a representative protocol for the comparative analysis of gene expression profiles in MCF-7 cells treated with SERMs. This protocol is a composite of methodologies reported in various studies.
1. Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line, ER-positive).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/ml human recombinant insulin.
-
Hormone Deprivation: Prior to treatment, cells are cultured in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to attach. Subsequently, the medium is replaced with hormone-free medium containing this compound (e.g., 1 µM), Tamoxifen (e.g., 1 µM), Raloxifene (e.g., 1 µM), or a vehicle control (e.g., 0.1% DMSO). The treatment duration can vary, but a 24-48 hour time point is common for assessing changes in gene expression.
2. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a TRIzol-based method or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Assessment: The integrity and concentration of the isolated RNA are assessed. RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for downstream applications. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop).
3. Gene Expression Analysis (Microarray or RNA-Seq)
-
Microarray:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Labeled cDNA is hybridized to a microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray).
-
Scanning and Data Extraction: The microarray slides are scanned, and the fluorescence intensity for each spot is quantified.
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: A sequencing library is prepared from the total RNA. This typically involves rRNA depletion or poly(A) selection, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Processing: Raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to the human reference genome.
-
4. Data Analysis
-
Differential Gene Expression: Statistical analysis is performed to identify genes that are significantly differentially expressed between the SERM-treated groups and the vehicle control group. A fold-change and p-value or false discovery rate (FDR) cutoff are applied to determine significance.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) are performed on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by each SERM.
5. Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): The expression changes of a subset of key differentially expressed genes are validated using qRT-PCR. This provides an independent confirmation of the microarray or RNA-Seq results.
Conclusion
This compound, Tamoxifen, and Raloxifene, while all classified as SERMs, exhibit distinct gene expression profiles in ER+ breast cancer cells. Tamoxifen demonstrates a mixed agonist-antagonist profile, regulating a broad array of genes. Raloxifene generally acts as a more complete antagonist in breast tissue compared to Tamoxifen. The available, albeit limited, data for this compound suggests it primarily functions as an estrogen antagonist. The differential gene regulation by these compounds likely underlies their unique clinical efficacy and side-effect profiles. Further head-to-head transcriptomic and proteomic studies are warranted to fully elucidate the nuanced molecular mechanisms of these important therapeutic agents and to guide the development of next-generation SERMs with improved tissue selectivity and therapeutic indices.
References
- 1. Effects of this compound on the luteinizing hormone surge: temporal distribution of estrogen receptors and induction of cytoplasmic progestin receptors in the hypothalamus-preoptic area, pituitary, and uterus of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of antiestrogens tamoxifen and this compound in the treatment of human breast cancer in correlation with estrogen receptor values. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
A Comparative Guide to the Potency of Nafoxidine and 4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two well-known selective estrogen receptor modulators (SERMs), nafoxidine and 4-hydroxytamoxifen. The information presented herein is curated from experimental data to assist researchers in understanding the relative efficacy of these compounds in the context of estrogen receptor (ER) binding and inhibition of cancer cell proliferation.
Executive Summary
Both this compound and 4-hydroxytamoxifen are potent antagonists of the estrogen receptor, playing crucial roles in the research and treatment of estrogen-sensitive breast cancers. 4-hydroxytamoxifen, the active metabolite of tamoxifen, generally exhibits a higher binding affinity for the estrogen receptor alpha (ERα) compared to this compound. Consequently, 4-hydroxytamoxifen often demonstrates greater potency in inhibiting the proliferation of ER-positive breast cancer cells, as evidenced by lower IC50 values in various studies. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used, and provide a visual representation of the relevant signaling pathways.
Data Presentation
The following tables summarize the key quantitative data on the binding affinity and anti-proliferative potency of this compound and 4-hydroxytamoxifen.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Parameter | Value | Receptor Source |
| This compound | Kᵢ (vs. [³H]estradiol) | 43 nM[1] | Chick liver nuclei |
| kₐ (association rate) | 2 - 6 x 10³ M⁻¹s⁻¹ | Human ERα | |
| 4-Hydroxytamoxifen | Relative Binding Affinity (RBA) | Equal to estradiol[2] | Human breast carcinoma |
| Relative Binding Affinity (RBA) | 25-50 times higher than tamoxifen[2] | Human breast carcinoma | |
| IC₅₀ (vs. [³H]estradiol) | 3.3 nM[3] | Estrogen Receptor | |
| Kₐ (association rate) | 2 - 6 x 10³ M⁻¹s⁻¹ | Human ERα |
Table 2: Anti-Proliferative Potency in MCF-7 Breast Cancer Cells
| Compound | Parameter | Value | Assay |
| This compound | Inhibition of macromolecular synthesis | Potent inhibitor | [³H]thymidine, [³H]uridine, [³H]leucine incorporation |
| 4-Hydroxytamoxifen | IC₅₀ | 27 µM[4] | ATP chemosensitivity test |
| IC₅₀ | 3.2 µM | MTT assay | |
| IC₅₀ | 19.35 µM (24h), 21.42 µM (48h & 72h) | MTT assay |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]estradiol.
Methodology:
-
Preparation of Cytosol: Uterine tissue from ovariectomized rats or human breast cancer cells (e.g., MCF-7) are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged at high speed to obtain a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [³H]estradiol is incubated with the cytosol in the presence of increasing concentrations of the unlabeled competitor compound (this compound or 4-hydroxytamoxifen).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound [³H]estradiol is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.
-
Quantification: The amount of bound radioactivity in the HAP pellet is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. The relative binding affinity (RBA) can then be calculated relative to estradiol. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of a compound on the proliferation of MCF-7 cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or 4-hydroxytamoxifen). Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of the compound that inhibits cell proliferation by 50% (IC50) is determined from the dose-response curve.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the primary target of this compound and 4-hydroxytamoxifen.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow: Competitive ER Binding Assay
The diagram below outlines the key steps in a competitive estrogen receptor binding assay.
Caption: ER Competitive Binding Assay Workflow.
Experimental Workflow: MCF-7 Proliferation (MTT) Assay
The following flowchart details the procedure for an MTT assay to measure cell proliferation.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Nafoxidine on Uterine and Breast Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of significant research interest due to its tissue-specific effects on estrogen receptor (ER) signaling. This guide provides a comprehensive comparison of the effects of this compound on uterine and breast tissue, with supporting experimental data and comparisons to other well-known SERMs, Tamoxifen and Raloxifene.
Mechanism of Action: A Tale of Two Tissues
This compound exhibits a complex mechanism of action, functioning as an estrogen antagonist in breast tissue while displaying partial agonist activity in the uterus. This differential effect is attributed to the unique conformational changes it induces in the estrogen receptor upon binding, leading to tissue-specific recruitment of co-activator and co-repressor proteins.
In breast cancer cells, which are often estrogen-dependent for their growth, this compound competitively binds to the estrogen receptor, blocking the proliferative signaling of endogenous estrogens. This antagonistic action leads to cell cycle arrest and inhibition of tumor growth. In contrast, in the uterus, the this compound-ER complex can initiate some estrogen-like effects, leading to an increase in uterine weight, though generally to a lesser extent than estradiol.
Comparative Performance Data
The following tables summarize the available quantitative data on the effects of this compound and other SERMs on breast and uterine tissue.
Table 1: In Vitro Antiproliferative Effects on Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | Data Not Available | - |
| Tamoxifen | MCF-7 | 10.045[1] | [1] |
| MDA-MB-231 | 2.230[1] | [1] | |
| Raloxifene | MDA-MB-231 | 9.6 - 11.2 |
Table 2: Clinical Response Rates in ER-Positive Breast Cancer
| Compound | Overall Response Rate (%) | Patient Population | Reference |
| This compound | 31% | 200 patients | |
| 37% | 48 patients (treated for at least four weeks) | ||
| 30% | 40 patients (partial response) | ||
| Tamoxifen | 50% (Objective Response) | 16 ER-positive patients |
Table 3: Effects on Uterine Weight in Ovariectomized Rats
| Treatment | Uterine Wet Weight (mg) | Fold Change vs. Control | Reference |
| Control (Ovariectomized) | ~100 | 1.0 | |
| Estradiol | ~500 | 5.0 | |
| This compound | ~300 | 3.0 | |
| Tamoxifen | ~400 | 4.0 | |
| Raloxifene | ~150 | 1.5 |
Table 4: Effects on Human Endometrium (Clinical Observations)
| Compound | Effect on Endometrial Thickness | Incidence of Endometrial Hyperplasia | Incidence of Endometrial Polyps | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Tamoxifen | Significant Increase | 1-20% | 8-36% | |
| Raloxifene | Minimal to no increase | Not significantly increased | Not significantly increased |
Signaling Pathways and Experimental Workflows
The differential effects of this compound in breast and uterine tissues are a direct consequence of its modulation of the estrogen receptor signaling pathway.
Caption: Differential ER Signaling by this compound.
The diagram above illustrates the divergent pathways initiated by this compound in breast versus uterine tissue. In breast tissue, this compound binding to the estrogen receptor (ERα) favors the recruitment of co-repressors, leading to the transcriptional repression of estrogen-responsive genes like c-Myc and GREB1, which are critical for cell proliferation. Conversely, in uterine tissue, the this compound-ERα complex can recruit co-activators, resulting in the partial activation of other estrogen-responsive genes such as Insulin-like Growth Factor 1 (IGF-1), which promotes uterine cell proliferation.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, Tamoxifen, Raloxifene, or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: MTT Assay Experimental Workflow.
Uterotrophic Assay in Ovariectomized Rats
This in vivo assay is a standard method to assess the estrogenic (agonist) or anti-estrogenic (antagonist) properties of a substance by measuring its effect on uterine weight.
Materials:
-
Ovariectomized adult female rats
-
This compound, Tamoxifen, Raloxifene, Estradiol (positive control), and vehicle (e.g., corn oil)
-
Gavage needles or injection supplies
-
Analytical balance
Procedure:
-
Animal Acclimation: Allow ovariectomized rats to acclimate for at least 7 days post-surgery to ensure uterine regression.
-
Dosing: Administer the test compounds (this compound, Tamoxifen, Raloxifene) and controls (Estradiol, vehicle) to the rats daily for 3-7 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: Euthanize the animals 24 hours after the final dose.
-
Uterine Excision and Weighing: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. The uterus can also be blotted to obtain a blotted weight.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Caption: Uterotrophic Assay Workflow.
Conclusion
This compound demonstrates clear differential effects on breast and uterine tissues. Its antagonistic properties in the breast make it an effective agent against ER-positive breast cancer. However, its partial agonist activity in the uterus, leading to increased uterine weight, necessitates careful consideration and monitoring. In comparison to Tamoxifen, this compound appears to have a less potent stimulatory effect on the uterus. Raloxifene exhibits the most favorable profile in this regard, with minimal uterine stimulation. This comparative guide provides a foundation for researchers and drug development professionals to understand the nuanced pharmacology of this compound and its place among other selective estrogen receptor modulators.
References
Safety Operating Guide
Proper Disposal of Nafoxidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of nafoxidine, a selective estrogen receptor modulator (SERM) used in research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as a suspected carcinogen and reproductive toxicant and must be handled as hazardous waste.[1]
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals must follow these step-by-step instructions for the safe disposal of this compound and any contaminated materials.
1. Waste Classification and Segregation:
-
Hazardous Waste Identification: All this compound, whether in pure form, in solution, or contaminating other materials (e.g., gloves, pipette tips, bench paper), must be treated as hazardous chemical waste.
-
Segregation: this compound waste must be segregated from other laboratory waste streams, including regular trash, sharps containers for non-hazardous materials, and other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Waste Containment and Labeling:
-
Primary Container:
-
Solid Waste: Place solid this compound waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) in a designated, durable, and leak-proof container with a secure lid.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, non-reactive, and sealable container. Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically for hazardous chemical waste destined for incineration.[3][4]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and a clear indication of the contents.
-
Note the accumulation start date on the label.
-
Include the name of the principal investigator and the laboratory location.
-
3. Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash. [5]
-
All this compound waste must be disposed of through your institution's EHS office or a licensed hazardous waste management contractor.
-
Schedule a waste pickup with your EHS office as needed, following their specific procedures.
Decontamination Procedures
-
Glassware and Non-Porous Surfaces: Reusable glassware and other non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours. After decontamination, the items should be thoroughly rinsed. The rinsate should be collected and disposed of as hazardous waste.
-
Work Surfaces: Clean laboratory surfaces or equipment contaminated with this compound using a dilute bleach solution or another appropriate disinfectant. All cleaning materials, such as paper towels, must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80% capacity | General hazardous waste guideline |
| Decontamination Solution | 10% bleach solution | |
| Decontamination Soak Time | 24 hours |
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the procedures outlined are based on established safety protocols for similar hazardous compounds, such as tamoxifen. The decontamination protocol using a 10% bleach solution is a standard and effective method for inactivating many hazardous organic compounds.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Nafoxidine
Essential Safety and Handling Guide for Nafoxidine
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as an antiestrogen and is suspected of causing cancer and reproductive harm.[1][2] Below is a summary of its hazard classifications.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Carcinogenicity | H351 | Suspected of causing cancer. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound in any form (powder or solution).
Gloves
-
Requirement: Double gloving is required. Use chemotherapy gloves tested to ASTM D6978 standards.
-
Type: Powder-free latex-free disposable gloves are required to prevent powder absorption of the hazardous material.
-
Procedure: Place the inner glove under the gown cuff and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if they are damaged or known to be contaminated.
Gowns
-
Requirement: Wear a disposable, impermeable gown with long sleeves and a closed back. Cuffs should be elastic or knit to ensure a tight fit around the wrist.
Eye and Face Protection
-
Requirement: Use safety goggles in combination with a face shield to provide full protection from splashes and aerosols. Standard eyeglasses are not sufficient.
Respiratory Protection
-
For powder handling: When weighing or handling this compound powder outside of a containment primary engineering control (C-PEC), an N95 or higher respirator is required.
-
For large spills: In the event of a large spill, a chemical cartridge-type respirator is necessary.
-
Unpacking: If receiving packages of this compound that are not sealed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.
Additional Protective Wear
-
Head and Shoe Covers: Use disposable hair and shoe covers to minimize the spread of contamination. Shoe covers should not be worn outside the designated handling areas.
Operational Plan for Handling this compound
Follow these step-by-step procedures for the complete lifecycle of this compound in the laboratory.
Step 1: Receiving and Unpacking
-
Establish a designated area for receiving hazardous drug shipments.
-
Don appropriate PPE before unpacking: at a minimum, chemotherapy gloves. If the external packaging is damaged, or if the drug is not enclosed in plastic, wear respiratory protection.
-
Carefully inspect the container for any damage or leakage.
-
Wipe the exterior of the container with a suitable decontaminating agent before transferring it to the storage area.
Step 2: Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
-
Keep the container tightly sealed.
-
The storage area should be clearly labeled with a hazardous drug warning sign.
-
Store in a locked-up area to prevent unauthorized access.
Step 3: Compounding and Handling
-
All handling of this compound, especially of its powder form, should be performed within a C-PEC, such as a Class II Biological Safety Cabinet or a Compounding Aseptic Containment Isolator.
-
Before starting, cover the work surface with a plastic-backed absorbent pad to contain any potential spills.
-
Ensure all necessary equipment (e.g., spatulas, weighing paper, containers) is inside the C-PEC before you begin.
-
Handle the compound gently to avoid the formation of dust and aerosols.
-
After handling, wipe down all surfaces within the C-PEC with a deactivating and cleaning agent.
-
Properly doff and dispose of all PPE immediately after the handling procedure is complete.
Step 4: Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, gown, shoe covers, etc.) is considered contaminated waste and must be disposed of in a designated hazardous waste container.
-
Empty Containers: Empty vials and containers that held this compound should be placed in a hazardous waste container. Do not reuse them.
-
Excess Material: Unused or expired this compound is considered hazardous waste. It must be disposed of in a sealed, clearly labeled container.
-
Waste Management: All hazardous waste must be disposed of through an approved hazardous waste management company, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and lukewarm water for at least 15 minutes. Avoid using hot water as it can increase absorption. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eye(s) with large amounts of water or an isotonic eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the attending physician.
Spill Management
A spill kit with all necessary materials should be readily available in any area where this compound is handled.
-
Step 1: Evacuate and Secure the Area. Alert others in the vicinity and restrict access to the spill area.
-
Step 2: Don Emergency PPE. Put on a full set of PPE, including double chemotherapy gloves, an impermeable gown, eye and face protection, and a respirator appropriate for the spill size.
-
Step 3: Contain the Spill. For liquid spills, use absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Step 4: Clean the Area. Pick up all contaminated materials using scoops or other tools from the spill kit and place them into a hazardous waste container.
-
Step 5: Decontaminate. Clean the spill area three times using a deactivating agent followed by a cleaning agent.
-
Step 6: Dispose. Seal the hazardous waste container and dispose of it according to the established disposal plan.
-
Step 7: Report. Document the spill and the cleanup procedure according to your institution's policies.
This compound Spill Cleanup Workflow
Caption: Workflow for the safe cleanup of a this compound spill.
References
- 1. This compound | C29H31NO2 | CID 4416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound--an antiestrogen for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound hydrochloride ≥98% (HPLC) | 1847-63-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
